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Foundational

An In-depth Technical Guide toTriazolo[4,3-a]quinoline-1-carboxylic acid: Structure, Properties, and Synthesis

An In-depth Technical Guide to[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid: Structure, Properties, and Synthesis Abstract This technical guide provides a comprehensive overview of[1][2][3]triazolo[4,3-a]quinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The fusion of the quinoline and 1,2,4-triazole ring systems creates a scaffold known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1][3] The addition of a carboxylic acid moiety at the 1-position is anticipated to modulate the molecule's physicochemical properties and biological interactions, making it a compelling target for drug discovery and development. This document details the molecule's structural architecture, predicted properties, a proposed synthetic pathway rooted in established methodologies, and its potential as a pharmacologically active agent.

Introduction: The Significance of Fused Heterocyclic Scaffolds

In the landscape of modern drug development, fused heterocyclic systems represent a cornerstone of molecular design. The quinoline nucleus, a bicyclic aromatic system, is a well-established pharmacophore present in numerous approved drugs, renowned for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] Similarly, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and broad therapeutic potential.[4][5]

The strategic fusion of these two moieties into the[1][2][3]triazolo[4,3-a]quinoline scaffold results in a rigid, planar system with a unique electronic distribution, creating a platform for developing novel therapeutic agents. Derivatives of this core have shown promise in preclinical studies for various conditions.[1][3] This guide focuses specifically on the 1-carboxylic acid derivative, exploring its unique chemical identity and potential applications for researchers and drug development professionals.

Molecular Architecture and Physicochemical Properties

Core Scaffold Analysis

The[1][2][3]triazolo[4,3-a]quinoline system is a tricyclic heterocyclic compound where a 1,2,4-triazole ring is fused to a quinoline ring at the [a] face (between the N1 and C2 positions). This fusion results in a conformationally restricted structure that is advantageous for specific receptor binding.

Structure of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

The target molecule features a carboxylic acid (-COOH) group substituted at the C1 position of the triazole ring. This functional group is a key modulator of the molecule's properties.

Caption: Chemical structure of the title compound.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₇N₃O₂Foundational for all calculations.
Molecular Weight 225.21 g/mol Influences diffusion and transport properties.
LogP (o/w) ~1.5 - 2.5Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 78.9 ŲSuggests good potential for oral bioavailability.
pKa (Acidic) ~3.5 - 4.5The carboxylic acid is expected to be acidic, allowing for salt formation to improve solubility.
Hydrogen Bond Donors 1 (from -COOH)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 4 (N atoms, C=O)Key for molecular recognition and solubility.

Synthesis and Mechanistic Insights

A robust synthetic strategy is paramount for accessing this molecule for further study. The proposed synthesis is a multi-step process based on well-established reactions for analogous heterocyclic systems.[2][6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the triazole ring, leading back to a key intermediate, 2-hydrazinoquinoline, and a dicarbonyl synthon.

retrosynthesis target [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid disconnection1 C-N Disconnection (Triazole Formation) target->disconnection1 intermediate1 2-Hydrazinoquinoline disconnection1->intermediate1 reagent1 Glyoxylic Acid Derivative disconnection1->reagent1 disconnection2 Hydrazine Substitution intermediate1->disconnection2 intermediate2 2-Chloroquinoline disconnection2->intermediate2 disconnection3 Chlorination intermediate2->disconnection3 intermediate3 Quinolin-2(1H)-one disconnection3->intermediate3

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol provides a step-by-step methodology for the synthesis, starting from commercially available quinolin-2(1H)-one.

Step 1: Synthesis of 2-Chloroquinoline

  • Rationale: The hydroxyl group of quinolin-2(1H)-one is a poor leaving group. Chlorination with a reagent like phosphorus oxychloride (POCl₃) converts it into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Procedure:

    • To quinolin-2(1H)-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (3.0-5.0 eq) slowly at 0 °C.

    • Heat the reaction mixture under reflux for 2-3 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to yield 2-chloroquinoline.

Step 2: Synthesis of 2-Hydrazinoquinoline

  • Rationale: The chloro group at the 2-position is highly susceptible to nucleophilic attack by hydrazine hydrate, which displaces the chloride to form the key hydrazino intermediate.[2][8]

  • Procedure:

    • Dissolve 2-chloroquinoline (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours. The progress is monitored by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates out.

    • Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 2-hydrazinoquinoline.

Step 3: Cyclization to form[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

  • Rationale: Condensation of the hydrazino group with a suitable dicarbonyl compound, followed by intramolecular cyclization, forms the fused triazole ring. Using ethyl 2-oxo-3,3-diethoxypropanoate provides the necessary carbon skeleton for the C1-carboxylic acid functionality.

  • Procedure:

    • Suspend 2-hydrazinoquinoline (1.0 eq) in ethanol.

    • Add ethyl 2-oxo-3,3-diethoxypropanoate (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 8-12 hours. An intermediate hydrazone may form initially.

    • The reaction proceeds via cyclization and subsequent aromatization (often aided by air oxidation or a mild oxidant) to form the ethyl ester of the target compound.

    • Cool the reaction, and isolate the crude ester product by filtration or solvent evaporation.

    • Hydrolyze the resulting ester by heating with aqueous NaOH or LiOH.

    • After hydrolysis is complete, cool the solution and acidify with dilute HCl to a pH of ~3-4 to precipitate the final product,[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid.

    • Filter, wash with water, and dry to obtain the pure acid.

Mechanistic Considerations

The key cyclization step likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration/oxidation to yield the aromatic fused triazole system.

mechanism start 2-Hydrazinoquinoline + Ethyl 2-oxopropanoate hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Nucleophilic Attack hydrazone->cyclization Tautomerization dehydration Dehydration/ Aromatization cyclization->dehydration Ring Closure product [1,2,4]triazolo[4,3-a]quinolin-1-yl (Ethyl Ester) dehydration->product - H₂O

Caption: Simplified mechanism for triazole ring formation.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized compound is critical. The following table outlines the expected spectroscopic signatures for[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid.

TechniqueExpected SignatureInterpretation
¹H NMR δ 12.0-13.0 (br s, 1H)δ 7.5-8.5 (m, 6H)The downfield broad singlet corresponds to the acidic proton of the -COOH group. The multiplets in the aromatic region correspond to the protons on the quinoline and triazole rings.
¹³C NMR δ > 160 (C=O)δ 115-150 (aromatic C)A signal in the downfield region confirms the carboxylic acid carbonyl carbon. Multiple signals in the aromatic region will correspond to the carbons of the fused ring system.
FT-IR (cm⁻¹) 3200-2500 (broad, O-H)~1700 (strong, C=O)1620-1500 (C=N, C=C)Broad O-H stretch is characteristic of a carboxylic acid. The strong C=O stretch confirms the carbonyl group. Aromatic and imine stretches confirm the core scaffold.
Mass Spec (ESI-) [M-H]⁻ at m/z 224.05In negative ion mode, the molecule will readily lose a proton to give the corresponding carboxylate anion, confirming the molecular weight.

Potential Pharmacological Significance and Applications

The[1][2][3]triazolo[4,3-a]quinoline Scaffold as a Pharmacophore

The parent scaffold is a versatile platform for generating biologically active compounds. Published research on various derivatives has demonstrated significant potential in several therapeutic areas:

  • Anti-inflammatory and Analgesic Activity: Certain substituted triazoloquinolines have shown potent activity in in-vivo models of inflammation and pain.[1]

  • Anticonvulsant Properties: Derivatives have been designed and synthesized that show significant anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests.[3][4]

  • Antimicrobial and Antiviral Activity: The fused heterocyclic system has been explored for its ability to inhibit the growth of various pathogens.[9]

Role of the 1-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 1-position can profoundly influence the molecule's drug-like properties:

  • Improved Pharmacokinetics: The acidic group can be used to form salts, which typically exhibit enhanced aqueous solubility and stability, potentially improving oral bioavailability.

  • Novel Binding Interactions: As a potent hydrogen bond donor and acceptor, the carboxylate group can form strong ionic interactions or hydrogen bonds with amino acid residues (e.g., Lysine, Arginine) in a target protein's active site, potentially increasing binding affinity and selectivity.

  • Metal Chelation: The nitrogen atoms of the triazole ring in proximity to the carboxylic acid could create a potential metal-chelating site, a feature exploited in the design of certain enzyme inhibitors.

Conclusion

[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid represents a molecule of high interest for chemical and pharmaceutical research. It combines a biologically validated core scaffold with a crucial functional group known to enhance pharmacokinetic and pharmacodynamic properties. The synthetic route proposed herein is logical and based on established chemical transformations, providing a clear path for its preparation. The predicted properties and potential biological activities make this compound a prime candidate for screening in various disease models, particularly in the fields of inflammation, neurology, and infectious diseases. Further investigation into its synthesis and biological evaluation is highly warranted.

References

  • Palagiano, F., et al. (2001). Synthesis and Pharmacological Activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. Available at: [Link]

  • Arulprakash, N., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available at: [Link]

  • Serry, A., et al. (2011).[1][2][3]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. ResearchGate. Available at: [Link]

  • Jin, Y., et al. (2007). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. PubMed. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry.
  • Tripathi, A., & Saxena, A. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at: [Link]

  • Krasavin, M., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Preprints.org.
  • Gomha, S. M., et al. (2010). Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. Molecules. Available at: [Link]

  • Nasr, M. N. A., et al. (2021). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. ResearchGate. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Al-Juboori, A. A. J. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Available at: [Link]

  • Anizon, F., et al. (2021).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules. Available at: [Link]

  • Moro, A. V., et al. (2020). Photophysical properties of[1][2][3]triazolo[4,3-c]quinazolines 2a-i in... ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank. Available at: [Link]

  • Gomha, S. M., & Khalil, K. D. (2012). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate. Available at: [Link]

  • Bianconi, E., et al. (2026). Synthesis and structure-activity relationship study of a library of 1-substituted[1][2][3]triazolo[4,3-a]quinolines as valuable chemical probes for paraxonase-2 (PON2). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Unver, Y., et al. (2025). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Research Square.
  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2025). Pharmacological potential of 6,11-dihydro[1][2][3]triazolo[4',3':1,6]-pyrido[3,4-b]-5-carboxylic acid and its esters. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis ofTriazolo[4,3-a]quinoline Derivatives

An In-Depth Technical Guide to the Synthesis of[1][2][3]Triazolo[4,3-a]quinoline Derivatives Authored by: Gemini, Senior Application Scientist Abstract The[1][2][3]triazolo[4,3-a]quinoline scaffold is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of[1][2][3]Triazolo[4,3-a]quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-a]quinoline scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the core synthetic pathways for constructing this valuable tricycle. It is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also insights into the mechanistic rationale behind these synthetic strategies. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and a clear understanding of the underlying chemical transformations.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]quinoline Core

The fusion of a quinoline ring with a 1,2,4-triazole moiety creates the[1][2][3]triazolo[4,3-a]quinoline system. This unique combination of two pharmacologically important heterocycles results in a rigid, planar structure that can effectively interact with various biological targets. The triazole ring, in particular, is a common feature in many approved drugs and is known for its ability to participate in hydrogen bonding and other non-covalent interactions.[2] The quinoline core, a constituent of numerous natural and synthetic bioactive compounds, further contributes to the diverse pharmacological profile of these derivatives. Consequently, the development of efficient and versatile synthetic routes to access novel[1][2][3]triazolo[4,3-a]quinoline analogs is a key objective in contemporary medicinal chemistry.[1][4]

Core Synthetic Strategies: A Mechanistic Approach

The construction of the[1][2][3]triazolo[4,3-a]quinoline ring system generally relies on the formation of the triazole ring onto a pre-existing quinoline scaffold. The most prevalent and versatile approach involves the use of a 2-hydrazinylquinoline intermediate. This key building block provides the necessary nitrogen nucleophiles for the subsequent cyclization to form the fused triazole ring.

Pathway I: Cyclization of 2-Hydrazinylquinoline with One-Carbon Donors

This classical and widely employed strategy involves the reaction of 2-hydrazinylquinoline with various reagents that can provide a single carbon atom to complete the triazole ring. The choice of the one-carbon donor determines the substituent at the 1-position of the final triazoloquinoline product.

Diagram of Pathway I

Pathway_I Start 2-Chloroquinoline Intermediate1 2-Hydrazinylquinoline Start->Intermediate1 Hydrazine Hydrate Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Condensation Reagent One-Carbon Donor (e.g., R-CHO, R-COOH, CS₂, Orthoesters) Reagent->Intermediate2 Product [1,2,4]Triazolo[4,3-a]quinoline Derivatives Intermediate2->Product Oxidative Cyclization

Caption: General scheme for the synthesis of[1][2][3]triazolo[4,3-a]quinolines via a 2-hydrazinylquinoline intermediate.

2.1.1. Synthesis of the Key Intermediate: 2-Hydrazinylquinoline

The synthesis of 2-hydrazinylquinoline is typically achieved through the nucleophilic substitution of a leaving group, most commonly a chlorine atom, at the 2-position of the quinoline ring with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of 2-Hydrazinylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove excess hydrazine hydrate.

  • Purification: The crude 2-hydrazinylquinoline can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

2.1.2. Cyclization with Aldehydes

The reaction of 2-hydrazinylquinoline with various aldehydes is a common method to introduce a wide range of substituents at the 1-position of the triazoloquinoline ring. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes oxidative cyclization.

Experimental Protocol: Synthesis of 1-Aryl-[1][2][3]triazolo[4,3-a]quinolines

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinylquinoline (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature or with gentle heating for a few hours until the formation of the hydrazone is complete (monitored by TLC).[6]

  • Oxidative Cyclization: Add an oxidizing agent to the reaction mixture. A variety of oxidants can be used, with chloranil being a mild and effective choice. Reflux the mixture for an extended period (e.g., 18 hours).

  • Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

EntryAldehydeOxidantSolventYield (%)
1BenzaldehydeChloranilDMF75
24-ChlorobenzaldehydeChloranilDMF82
34-MethoxybenzaldehydeChloranilDMF78

Table 1: Representative yields for the synthesis of 1-aryl-[1][2][3]triazolo[4,3-a]quinolines.

Pathway II: One-Pot Multi-Component Reactions

In recent years, one-pot multi-component reactions (MCRs) have gained significant attention due to their efficiency, atom economy, and operational simplicity.[7][8][9] Several MCR strategies have been developed for the synthesis of[1][2][3]triazolo[4,3-a]quinoline derivatives, often bypassing the need to isolate the hydrazinylquinoline intermediate.

Diagram of a One-Pot Synthesis

One_Pot cluster_0 One-Pot Reaction Vessel Start1 2-Hydrazinylpyridine (or in-situ generated) Product [1,2,4]Triazolo[4,3-a]quinoline Derivatives Start1->Product Condensation & Oxidative Cyclization Start2 Aldehyde Start2->Product Catalyst Catalyst (e.g., L-proline) Catalyst->Product Facilitates Reaction

Caption: Conceptual workflow of a one-pot synthesis for triazoloquinolines.

2.2.1. Three-Component Synthesis of Fused Tricyclic Heterocycles

A notable example of a one-pot approach involves the reaction of an aldehyde, methyl 2-cyanoacetate, and an enaminone, catalyzed by L-proline, to afford quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, an isomer of the [4,3-a] system.[10] While not directly yielding the [4,3-a] isomer, this methodology highlights the power of MCRs in constructing complex heterocyclic systems in a single step.

Pharmacological Significance and Future Directions

The synthetic accessibility of the[1][2]triazolo[4,3-a]quinoline scaffold has enabled the exploration of its structure-activity relationships (SAR) for various therapeutic targets. Derivatives have shown promise as anticonvulsants, with some compounds exhibiting better activity than established drugs like phenytoin and carbamazepine.[2] Furthermore, their anti-inflammatory and analgesic properties, coupled with low ulcerogenic potential, make them attractive candidates for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[3] The anticancer activity of these compounds is also an active area of research, with some derivatives showing cytotoxicity against various cancer cell lines.

Future research in this field will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of novel catalysts and green reaction conditions. The exploration of new one-pot and multi-component reactions will continue to be a priority for generating diverse libraries of[1][2][3]triazolo[4,3-a]quinoline derivatives for high-throughput screening. Furthermore, a deeper understanding of the mechanism of action of these compounds will guide the rational design of more potent and selective drug candidates.

Conclusion

This technical guide has outlined the primary synthetic pathways for the preparation of[1][2][3]triazolo[4,3-a]quinoline derivatives. The cornerstone of these syntheses is the versatile 2-hydrazinylquinoline intermediate, which can be readily cyclized with a variety of one-carbon donors. The emergence of one-pot multi-component reactions offers a more streamlined and efficient alternative for the construction of this important heterocyclic scaffold. The proven pharmacological potential of[1][2][3]triazolo[4,3-a]quinolines ensures that the development of novel synthetic strategies and the exploration of their biological activities will remain a vibrant and impactful area of research in medicinal chemistry.

References

  • Synthesis of some quinoline-2(1H)one and 1,2,4-triazolo[4, 3-a]quinoline derivatives as potent anticonvulsants. ResearchGate. [Link]

  • Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]

  • Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. [Link]

  • [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

  • Synthesis of 2-Hydrazinoquinoline. PrepChem.com. [Link]

  • Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. RSC Advances. [Link]

  • A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. [Link]

  • One-Pot, Two-Step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. ACS Publications. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. MDPI. [Link]

  • Synthesis of 2‐hydrazone derivatives of quinoline. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties ofTriazolo[4,3-a]quinoline-1-carboxylic Acid and Its Analogs

An In-depth Technical Guide to the Physicochemical Properties of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic Acid and Its Analogs For Researchers, Scientists, and Drug Development Professionals Introduction: The Therap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the[1][2][3]Triazolo[4,3-a]quinoline Scaffold

The fused heterocyclic nucleus of[1][2][3]triazolo[4,3-a]quinoline represents a "privileged scaffold" in medicinal chemistry. This structural motif is endowed with a diverse range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[2][4] The combination of a triazole ring, known for its chemical stability and ability to form hydrogen bonds, with the quinoline core, an aromatic system with its own spectrum of bioactivity, creates a promising foundation for the development of novel therapeutic agents.[5] The introduction of a carboxylic acid at the 1-position is anticipated to significantly influence the molecule's physicochemical properties, such as solubility and pKa, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the key physicochemical properties of the[1][2][3]triazolo[4,3-a]quinoline core, with a specific focus on providing a predictive framework for understanding the characteristics of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid. Due to the limited availability of public data on this specific derivative, this document synthesizes information from closely related analogs to offer insights into its expected behavior and provides detailed experimental protocols for its characterization.

Synthesis of the[1][2][3]Triazolo[4,3-a]quinoline Core

The synthesis of[1][2][3]triazolo[4,3-a]quinoline derivatives has been approached through various strategies. A common and effective method involves the cyclization of a 2-hydrazinylquinoline precursor. While multiple reagents can be used for the cyclization step, the choice of reagent will dictate the substituent at the 1-position. For the synthesis of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid, a plausible route would involve the use of a reagent that can introduce a carboxyl group or a precursor that can be readily converted to a carboxylic acid.

Synthesis_of_1,2,4_triazolo_4,3-a_quinoline-1-carboxylic_acid 2-Chloroquinoline 2-Chloroquinoline 2-Hydrazinylquinoline 2-Hydrazinylquinoline 2-Chloroquinoline->2-Hydrazinylquinoline Nucleophilic Substitution Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->2-Hydrazinylquinoline Triazoloquinoline_precursor [1,2,4]triazolo[4,3-a]quinoline -1-precursor 2-Hydrazinylquinoline->Triazoloquinoline_precursor Cyclization Cyclizing_agent Cyclizing Agent (e.g., with carboxyl precursor) Cyclizing_agent->Triazoloquinoline_precursor Final_Product [1,2,4]triazolo[4,3-a]quinoline -1-carboxylic acid Triazoloquinoline_precursor->Final_Product Deprotection/ Oxidation Hydrolysis Hydrolysis Hydrolysis->Final_Product Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Start 2-Chloroquinoline Step1 Formation of 2-Hydrazinylquinoline Start->Step1 Step2 Cyclization Step1->Step2 Product [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid Step2->Product Solubility Solubility Assay (HPLC-UV) Product->Solubility pKa pKa Determination (Potentiometric Titration) Product->pKa LogP LogP Measurement (RP-HPLC) Product->LogP Spectral Spectral Analysis (NMR, MS, IR) Product->Spectral

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Exploratory

Investigating the In Vitro Mechanism of Action oftriazolo[4,3-a]quinoline-1-carboxylic acid: A Proposed Research Framework

An In-Depth Technical Guide Investigating the In Vitro Mechanism of Action of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid: A Proposed Research Framework Executive Summary The[1][2]triazolo[4,3-a]quinoline core str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Investigating the In Vitro Mechanism of Action of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid: A Proposed Research Framework

Executive Summary

The[1][2]triazolo[4,3-a]quinoline core structure represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide outlines a comprehensive, multi-phase research strategy to elucidate the in vitro mechanism of action (MoA) of a novel derivative,[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid. While direct studies on this specific molecule are not yet prevalent in published literature, data from structurally related compounds—including quinoline-carboxylic acids, triazoloquinoxalines, and triazolopyridines—provide a strong foundation for forming testable hypotheses.[3][4][5] This document serves as a technical and strategic roadmap for researchers, detailing a logical progression from broad phenotypic screening to specific target identification and validation, ensuring a robust and scientifically rigorous investigation.

Introduction: The Scientific Rationale

The fusion of a quinoline ring, a known pharmacophore with anticancer and antimicrobial properties, with a 1,2,4-triazole moiety, also associated with significant biological activity, creates the[1][2]triazolo[4,3-a]quinoline system.[3][4][6] The addition of a carboxylic acid group at the 1-position introduces a key functional handle that can critically influence solubility, cell permeability, and molecular interactions, such as chelation or hydrogen bonding within a target's active site.[7]

Given the absence of specific data for this compound, our approach must be hypothesis-driven, leveraging the known activities of its constituent parts. Derivatives of the quinoline scaffold are known to induce apoptosis and cell cycle arrest, while various triazolo-fused heterocycles have been identified as potent enzyme inhibitors.[3][4][5] Therefore, a logical starting point is to investigate this compound's potential as an antiproliferative agent and to systematically deconvolute its molecular MoA. This guide provides the experimental framework for such an investigation.

Phase I: Initial Phenotypic Screening for Biological Activity

The first principle of any MoA study is to confirm that the compound has a measurable biological effect in a relevant cellular context.[8][9] Cell-based assays provide a functional readout of a compound's activity within a living system, offering initial insights into potential efficacy and toxicity.[10] We will begin by assessing the compound's impact on cell viability and proliferation.

Core Experiment: Cell Viability Assessment

The objective is to determine if the compound exhibits cytotoxic or cytostatic effects against various human cancer cell lines. The MTT and XTT assays are robust, colorimetric methods that measure cellular metabolic activity, which is a reliable indicator of cell viability.[11]

Table 1: Hypothetical Cell Viability Data for[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma7.5
HCT-116Colorectal Carcinoma12.2
A549Lung Carcinoma25.8
PC-3Prostate Cancer> 50

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of a compound.[3][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent (e.g., DMSO) concentration should not exceed a non-toxic level (typically <0.5%).[11] Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.[3]

Phase II: Target Class Identification and Mechanistic Elucidation

Assuming Phase I demonstrates antiproliferative activity, the next crucial step is to determine the underlying molecular mechanism. Based on the compound's structural motifs, we can hypothesize several plausible target classes. This phase uses in vitro assays to test these hypotheses directly.

The overall workflow for this investigation is outlined below.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Hypothesis-Driven Assays cluster_2 Phase III: Target Validation A Compound Synthesis & Characterization B Cell Viability Assays (MTT, XTT) A->B C Determine IC50 Values B->C D Enzyme Inhibition Assays (Kinase, Topoisomerase, etc.) C->D  Hypothesize MoA E DNA Intercalation Studies (Viscosity, Spectroscopy) C->E  Hypothesize MoA F Cell Cycle & Apoptosis Analysis (Flow Cytometry) C->F  Hypothesize MoA G Direct Target Engagement Assays (SPR, Thermal Shift) D->G Validate Hit H Western Blot for Downstream Signaling F->H Confirm Pathway

Caption: A logical workflow for MoA investigation.

Hypothesis 1: Enzyme Inhibition

Many quinoline and triazole derivatives function by inhibiting key enzymes involved in cell proliferation and survival.[3][5][14] Potential targets include topoisomerases, protein kinases (e.g., c-Met), and enzymes in nucleotide biosynthesis pathways like dihydroorotate dehydrogenase (DHODH).[3]

3.1.1 Core Experiment: In Vitro Enzyme Inhibition Assay

This experiment measures the ability of the compound to directly inhibit the activity of a purified enzyme in a cell-free system.[10][15] This is critical for confirming a direct interaction and ruling out indirect cellular effects.[10]

Table 2: Hypothetical Enzyme Inhibition Data

Enzyme TargetClassIC₅₀ (µM)
Topoisomerase IIαDNA Metabolism5.2
c-Met KinaseReceptor Tyrosine Kinase21.5
DHODHPyrimidine Synthesis> 100

3.1.2 Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for many enzymes that produce a change in absorbance upon reaction.[16][17]

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control inhibitor and a vehicle (DMSO) control.[18]

  • Pre-incubation: Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[16][18]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 10 minutes).[16]

  • Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[19] Calculate the percentage of inhibition relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Hypothesis 2: Disruption of DNA-Related Processes

The planar quinoline structure is a classic DNA intercalating motif.[14] If the compound acts as a DNA intercalator or a topoisomerase poison, it would lead to cell cycle arrest and apoptosis.

3.2.1 Core Experiment: Cell Cycle Analysis by Flow Cytometry

This experiment quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A compound that damages DNA or inhibits its replication or segregation will cause cells to accumulate in a specific phase.

3.2.2 Expected Outcome Treatment of cells with an effective DNA-damaging or anti-mitotic agent would be expected to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, a hallmark of mitotic arrest leading to apoptosis.

Phase III: Direct Target Engagement and Pathway Confirmation

Identifying an enzyme that is inhibited in a cell-free assay is strong evidence, but demonstrating that the compound engages this target within a cellular environment is the gold standard for MoA validation.[1][20] Target engagement confirms that the compound reaches its intended site of action and interacts with the target protein.[2][20]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target binding in intact cells or cell lysates. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand. This change in thermal stability can be quantified to confirm target engagement.

Core Experiment: Western Blot Analysis of Downstream Signaling

If the compound is hypothesized to inhibit a signaling protein like a kinase, it is essential to confirm that downstream pathways are affected as predicted.

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Compound [1,2,4]triazolo[4,3-a] quinoline-1-carboxylic acid Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

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Foundational

Preliminary Pharmacological Profile of Triazoloquinoline Carboxylic Acids: Target Engagement, SAR, and Preclinical Workflows

Executive Summary & Core Rationale As antimicrobial resistance (AMR) rapidly outpaces the clinical introduction of novel chemotypes, revisiting and heavily modifying validated pharmacological scaffolds provides a high-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As antimicrobial resistance (AMR) rapidly outpaces the clinical introduction of novel chemotypes, revisiting and heavily modifying validated pharmacological scaffolds provides a high-probability pathway to clinical efficacy. Triazoloquinoline carboxylic acids represent a sophisticated structural evolution of the classical fluoroquinolone architecture. By fusing a triazole ring to the quinolone core—typically at the [4,5-f] or [4,5-h] positions—we fundamentally alter the electronic distribution and spatial geometry of the pharmacophore[1].

This technical guide delineates the preliminary pharmacological profile of these compounds, focusing on their mechanism of action, structure-activity relationships (SAR), and the rigorous, self-validating experimental protocols required to evaluate their efficacy.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of triazoloquinoline carboxylic acids is heavily dictated by their substitution patterns. The core requirement for topoisomerase inhibition—the C-8 carboxylic acid and C-9 oxo group—remains non-negotiable, as these moieties chelate the crucial Mg2+ ion bridging the drug to the DNA backbone. However, the triazole fusion allows for novel interactions within the enzyme's binding pocket, often overcoming target-mediated resistance mutations (e.g., GyrA S83L)[2].

Table 1: SAR Rationalization for Triazolo[4,5-f]quinoline-8-carboxylic acids
PositionPreferred SubstituentPharmacological ConsequenceCausality (Mechanistic Rationale)
C-8 / C-9 Carboxylic Acid / OxoEssential for activity.Chelates Mg2+ to bridge the drug molecule to the DNA phosphate backbone within the enzyme active site.
N-6 Cyclopropyl / EthylEnhances cell penetration and potency.Introduces optimal steric bulk that perfectly occupies the hydrophobic pocket of the GyrA subunit, significantly lowering the MIC[1].
C-5 Fluorine (F)Increases overall antibacterial spectrum.The high electronegativity of fluorine increases the lipophilicity of the molecule, enhancing porin-mediated penetration in Gram-negative bacteria[1].
C-4 Cyclic Amines (e.g., Piperazine)Boosts Gram-negative & anti-mycobacterial activity.Provides a basic nitrogen that interacts with acidic residues in the enzyme pocket, while also serving as a handle for pharmacokinetic tuning[1].
[4,5-h] Fusion Triazole RingOvercomes MDR-TB resistance.Alters the spatial geometry, allowing the molecule to bypass classical efflux pumps and bind mutated DNA gyrase in M. tuberculosis[2].

Mechanism of Action: Topoisomerase Poisoning

Triazoloquinolones do not merely inhibit DNA replication; they actively poison the enzymes. They bind to the DNA-enzyme complex of DNA gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria[2]. This binding stabilizes the ternary cleavage complex, preventing the religation of the DNA strands. The resulting replication fork arrest leads to fatal double-strand DNA breaks and rapid bacterial cell death.

MoA TQ Triazoloquinoline Carboxylic Acid Gyrase DNA Gyrase (Topo II) (Gram-negative target) TQ->Gyrase TopoIV Topoisomerase IV (Gram-positive target) TQ->TopoIV Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Death Bacterial Cell Death Arrest->Death

Diagram 1: Topoisomerase poisoning pathway by triazoloquinoline carboxylic acids.

In Vitro Pharmacological Profile

Triazoloquinoline carboxylic acids exhibit a broad and potent spectrum of activity. Notably, the [4,5-h] fused derivatives have demonstrated exceptional efficacy against Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB)[2]. Furthermore, recent screenings have validated their utility against metronidazole-resistant Helicobacter pylori, showing synergistic effects when combined with standard regimens[3].

Table 2: Comparative In Vitro Antimicrobial Activity (Representative MIC µg/mL)
Compound ClassS. aureus (ATCC 29213)E. coli (ATCC 25922)M. tuberculosis (MDR)H. pylori (Metronidazole-Resistant)
4-(cyclic amino)-5-fluoro-triazolo[4,5-f]quinolones 0.5 - 2.00.25 - 1.01.0 - 4.0N/A
[4,5-h] fused triazoloquinolones 1.0 - 4.02.0 - 8.00.12 - 0.5 0.6 - 5.0
Ciprofloxacin (Reference)0.250.0152.0 (Susceptible)0.5 - 2.0

(Data synthesized from preliminary screening profiles of novel triazoloquinolone derivatives[1][2][3])

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. We utilize the following workflows not merely as binary pass/fail metrics, but to decouple intrinsic target affinity ( Ki​ ) from whole-cell permeability and efflux liabilities.

Workflow Comp Compound Library MIC Broth Microdilution (MIC Determination) Comp->MIC Gyrase In Vitro DNA Supercoiling Assay MIC->Gyrase Active Hits Tox Mammalian Cytotoxicity (HepG2/HEK293) Gyrase->Tox Target Confirmed Lead Lead Optimization & In Vivo Efficacy Tox->Lead High Selectivity Index

Diagram 2: High-throughput preclinical screening workflow for triazoloquinolones.

Protocol 1: Broth Microdilution for MIC Determination

Causality: Establishes the baseline phenotypic efficacy. A compound must not only bind the target but also survive bacterial efflux pumps and penetrate the cell wall.

  • Preparation: Prepare 96-well plates with cation-adjusted Mueller-Hinton broth (CAMHB). Dispense triazoloquinoline compounds in a 2-fold serial dilution (range: 64 µg/mL to 0.015 µg/mL).

  • Inoculation: Standardize bacterial suspension to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 16-20 hours (extend to 7-14 days for M. tuberculosis using Middlebrook 7H9 broth).

  • Self-Validation Mechanism (Trustworthiness): Every plate MUST include a Quality Control (QC) reference strain (e.g., E. coli ATCC 25922) and a reference drug (Ciprofloxacin). If the reference drug MIC falls outside the CLSI acceptable range (0.004–0.015 µg/mL for E. coli), the entire plate is discarded. This ensures media cation concentrations and inoculum densities are flawless.

Protocol 2: In Vitro DNA Supercoiling Assay

Causality: A compound exhibiting a low IC50​ in this assay but a high MIC indicates a high efflux ratio or poor porin permeation, directing the medicinal chemistry team toward physicochemical property optimization rather than pharmacophore redesign.

  • Reaction Setup: Combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the triazoloquinoline test compound in an assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Termination & Resolution: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol. Resolve the DNA topoisomers on a 1% agarose gel via electrophoresis (3 V/cm for 3 hours).

  • Self-Validation Mechanism (Trustworthiness): Include a vehicle control (DMSO) and an ATP-minus control. If the vehicle control fails to show a tightly banded supercoiled DNA product, or if the ATP-minus control shows supercoiling, the enzyme batch is degraded or contaminated, invalidating the run.

References

  • Imidazo- and Triazoloquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships. J-Stage. 1

  • Anti-Mycobacterial Activity of Quinolones. Triazoloquinolones a New Class of Potent Anti-Mycobacterial Agents. Bentham Science Publishers.2

  • Synthesis of 1,2,3-Triazolo[4,5-h]quinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant Helicobacter pylori. MDPI. 3

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Solubilization of[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid for In Vitro Assays

Introduction & Physicochemical Profiling [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid (CAS 161015-09-4) is a specialized fused heterocyclic compound utilized in advanced drug discovery and cellular assays[1]. Handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid (CAS 161015-09-4) is a specialized fused heterocyclic compound utilized in advanced drug discovery and cellular assays[1]. Handling this compound in vitro presents a classic physicochemical paradox. The planar triazolo-quinoline core is highly lipophilic and prone to strong intermolecular π−π stacking, which severely limits its solubility in neutral aqueous buffers. However, the presence of the carboxylic acid moiety provides a strategic synthetic handle for pH-dependent solubilization[2].

Quantitative Physicochemical Summary
PropertyValueSolubilization Implication
Molecular Formula C11H7N3O2Highly aromatic; prone to strong intermolecular π−π stacking.
Molecular Weight 213.19 g/mol Small molecule; readily diffuses across membranes if fully solubilized.
Estimated pKa ~3.5 – 4.5Ionizable; can be converted to a highly soluble sodium salt at pH > 6.0[2].
Max DMSO Solubility ~20–50 mMRequires anhydrous conditions to prevent micro-precipitation.
Max Aqueous Solubility < 1 mM (Neutral)Direct addition to media without a vehicle will result in precipitation.

Solubilization Strategy & Workflow

The decision to use DMSO or an aqueous base depends entirely on the sensitivity of your specific cell line to solvent toxicity[3]. The following workflow dictates the appropriate protocol path.

Workflow Start [1,2,4]Triazolo[4,3-a]quinoline- 1-carboxylic acid Decision Is DMSO toxicity a concern for the cells? Start->Decision DMSO_Route Standard Route (DMSO Vehicle) Decision->DMSO_Route No Aq_Route Aqueous Route (DMSO-Free) Decision->Aq_Route Yes DMSO_Step Dissolve in Anhydrous DMSO (10-50 mM Stock) DMSO_Route->DMSO_Step Aq_Step Add 1.0 eq NaOH/NaHCO3 (Form Sodium Salt) Aq_Route->Aq_Step Dilution Dilute Dropwise into Pre-warmed Media (37°C) DMSO_Step->Dilution Aq_Step->Dilution End In Vitro Assay (Final DMSO ≤ 0.1%) Dilution->End

Decision tree for [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid solubilization.

Protocol 1: Master Stock Preparation (DMSO Route)

Dimethyl sulfoxide (DMSO) is the universal standard for disrupting the hydrogen bonds and π−π stacking of fused heterocycles.

Causality & Expert Insight: It is critical to use anhydrous DMSO (≥99.9% purity, stored over molecular sieves). DMSO is highly hygroscopic; absorption of atmospheric water drastically reduces the thermodynamic solubility limit of the hydrophobic triazolo-quinoline core, causing the compound to form invisible micro-aggregates before it even reaches your cell culture[4].

Step-by-Step Methodology:
  • Equilibration: Allow the vial of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass (e.g., 2.13 mg for a 1 mL of 10 mM stock) into a sterile, light-blocking amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. To fully disrupt crystal lattice energy, place the tube in a 37°C water bath for 5–10 minutes, followed by brief sonication (1–2 minutes).

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) and store at -20°C or -80°C to avoid freeze-thaw degradation.

Validation Checkpoint: Hold the vial against a bright light source. The solution must be optically clear. If any turbidity or micro-precipitates are visible, the concentration exceeds the solubility limit or the DMSO has absorbed water. Do not proceed to cellular assays with a turbid stock.

Protocol 2: Aqueous Salt Preparation (DMSO-Free Route)

For primary cells or sensitive lines (e.g., certain stem cells or hepatocytes) where even 0.1% DMSO induces toxicity or off-target metabolic shifts[3], the compound must be solubilized entirely in aqueous buffer.

Causality & Expert Insight: The carboxylic acid group alone cannot pull the 11-carbon non-polar fused ring system into pure water. However, by neutralizing the acid with a stoichiometric amount of base, we convert it into a carboxylate anion. The ionic carboxylate is vastly more effective at hydrating the lipophilic core, mimicking the solubility behavior of short-chain micelles[2].

Step-by-Step Methodology:
  • Stoichiometric Calculation: Calculate the exact molarity of the compound powder. You will need exactly 1.0 molar equivalent of a mild base (e.g., NaHCO3​ or dilute NaOH ).

  • Base Addition: Suspend the powder in 90% of your target final volume using sterile ddH2​O . Add the 1.0 equivalent of base dropwise while stirring.

  • Titration: If using NaOH , monitor the pH carefully. The compound will begin to dissolve as the pH approaches 7.0–7.4. Do not exceed pH 8.0, as highly alkaline stocks will shock the cell culture media upon addition.

  • Volume Adjustment & Filtration: Once fully dissolved, adjust to the final volume with ddH2​O . Sterilize the solution by passing it through a 0.22 µm low-protein binding PES (Polyethersulfone) syringe filter.

Validation Checkpoint: Measure the pH of a 1:10 dilution of the final stock. It must read between 7.0 and 7.5. If the pH is < 6.5, incomplete salt formation has occurred, risking precipitation.

Protocol 3: Cell Culture Media Dilution

The most common failure point in in vitro assays is the "crashing out" of hydrophobic compounds when a DMSO stock is diluted into aqueous cell culture media[4].

Causality & Expert Insight: Rapid dilution into cold media causes an immediate drop in local temperature and solvent capacity, inducing Ostwald ripening—a thermodynamic process where hydrophobic molecules aggregate into microcrystals to minimize contact with water[4]. This drastically reduces the actual bioavailable concentration of the drug.

Step-by-Step Methodology:
  • Pre-warming: Warm the complete cell culture media (containing serum, if applicable) to exactly 37°C in a water bath. Serum proteins (like BSA) act as carrier molecules and significantly aid in keeping the compound in solution.

  • Serial Dilution (Optional but Recommended): If your final concentration is high (>10 µM), perform an intermediate dilution. Dilute the DMSO stock 1:10 into pre-warmed PBS, then immediately dilute that intermediate into the final culture media.

  • Vortexing Addition: Add the stock solution dropwise to the pre-warmed media while simultaneously vortexing or swirling the tube rapidly. This prevents localized zones of high water/low DMSO concentration.

  • Final Concentration Check: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[3].

Validation Checkpoint: Before applying the spiked media to your cells, place a 100 µL drop in an empty well and examine it under an inverted phase-contrast microscope (10x or 20x objective). Look for highly refractive, needle-like or amorphous microcrystals. If crystals are present, the compound has crashed out, and the media must be discarded.

References

  • Micelles and Soaps: The Solubility of Carboxylic Acids Oregon Institute of Technology (OIT) Chemistry Resources URL:[Link] (Reference for the mechanistic action of converting carboxylic acids to carboxylate ions to pull non-polar chains into aqueous solution).[2]

Sources

Application

Application Notes and Protocols forTriazolo[4,3-a]quinoline and its Analogs in Early Drug Discovery

Application Notes and Protocols for[1][2][3]Triazolo[4,3-a]quinoline and its Analogs in Early Drug Discovery A Senior Application Scientist's Guide Introduction The[1][2][3]triazolo[4,3-a]quinoline scaffold and its close...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for[1][2][3]Triazolo[4,3-a]quinoline and its Analogs in Early Drug Discovery

A Senior Application Scientist's Guide

Introduction

The[1][2][3]triazolo[4,3-a]quinoline scaffold and its closely related quinoxaline analog represent a class of "privileged" heterocyclic structures in medicinal chemistry.[4][5] While specific data on[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid is limited in currently available literature, the broader family of its derivatives has attracted significant scientific interest due to a wide spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents.[3][6][7] This guide provides an in-depth overview of the key applications of this compound class in early-stage drug discovery, complete with detailed experimental protocols and the scientific rationale underpinning their use. The information presented here is synthesized from numerous studies on derivatives of the core scaffold, offering valuable insights for researchers exploring this promising area of therapeutic development.

I. Application in Oncology: Targeting Cancer Cell Proliferation

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold has emerged as a promising framework for the development of novel anticancer agents.[7] Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including melanoma, breast cancer, and leukemia.[8][9][10] The mechanisms of action are diverse, ranging from inhibition of key cellular enzymes to intercalation with DNA.[7][11]

A. Key Mechanisms of Antitumor Activity
  • BET Inhibition: Certain aminophenyl derivatives of[1][2][3]triazolo[4,3-a]quinoxaline have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[11][12] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-myc. By inhibiting these proteins, these compounds can suppress oncogene expression and halt cancer cell proliferation.[11]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives have been shown to exert their anticancer effects by inserting themselves between the base pairs of DNA (intercalation).[7] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, has been identified as a potential mechanism.[7]

  • Induction of Apoptosis: Several compounds from this class have been observed to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9][13]

B. Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of[1][2][3]triazolo[4,3-a]quinoline derivatives on a human cancer cell line, such as the A375 melanoma line.[9]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count, and seed 5,000 cells per well in a 96-well microplate. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture A375 Cells B 2. Seed Cells in 96-well Plate A->B D 4. Treat Cells with Compound B->D C 3. Prepare Compound Dilutions C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Table 1: Representative Antiproliferative Activities

Compound ScaffoldCancer Cell LineIC50 (µM)Reference
[1][2][3]triazolo[4,3-a]quinoxalineA375 (Melanoma)0.365[9]
[1][2][3]triazolo[4,3-a]quinoxalineMCF-7 (Breast)7.48[14]
[1][2][3]triazolo[4,3-a]quinoxalineHepG2 (Liver)7.67[14]
[1][2][3]triazolo[1,5-a]quinolineMCF-7 (Breast)Strong Inhibition[8]

II. Application in Infectious Diseases: Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[1] Derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have demonstrated significant in vitro activity against a variety of pathogenic bacteria and fungi.[1][2][15]

A. Proposed Mechanisms of Antimicrobial Action

The precise mechanisms are still under investigation, but the broad-spectrum activity of 1,2,4-triazole derivatives suggests multiple potential targets.[4] For antifungal activity, a well-established mechanism for many triazole-containing compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.[5]

B. Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a method to determine the MIC of a test compound against bacterial or fungal strains, a key metric for assessing antimicrobial potency.[16]

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a clear and reproducible measure of the compound's potency.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, clotrimazole for fungi) should also be tested as a reference.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Standardized Microbial Inoculum C 3. Inoculate Wells A->C B 2. Perform Serial Dilution of Compound B->C D 4. Incubate Plate C->D E 5. Visually Inspect for Growth D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 2: Representative Antimicrobial Activities

Compound ScaffoldMicroorganismMIC (µg/mL)Reference
[1][2][3]triazolo[4,3-a]quinoxalinePseudomonas aeruginosaActive (twice ampicillin)[1]
[1][2][3]triazolo[4,3-a]quinoxalineCandida albicansActive (half of clotrimazole)[1]
Quinolines with 1,2,4-triazoleVarious bacteria/fungi6.25[16]

III. Application in Neuroscience: Anticonvulsant Properties

Several series of[1][2][3]triazolo[4,3-a]quinoxaline and quinoline derivatives have been synthesized and evaluated for their anticonvulsant activity.[6][17] Some of these compounds have shown significant protection against chemically and electrically induced seizures in animal models, suggesting their potential for the development of new antiepileptic drugs.[3][6]

A. Potential Mechanisms of Anticonvulsant Action

The anticonvulsant effects of these compounds are thought to be mediated, at least in part, through the enhancement of GABAergic neurotransmission.[17] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By increasing GABA levels or enhancing its effects, these compounds can reduce neuronal excitability and suppress seizure activity.[17]

B. Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity and is particularly effective at identifying compounds that can prevent the spread of seizures.

Scientific Rationale: This model induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a hallmark of clinically effective antiepileptic drugs that act by blocking voltage-gated sodium channels or preventing seizure spread.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice, acclimatized for at least one week.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenobarbital) should be included.

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Experimental Workflow: MES Test

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Acclimatize Mice B 2. Administer Test Compound (i.p.) A->B C 3. Wait for Pre-treatment Time B->C D 4. Apply Electrical Stimulus C->D E 5. Observe for Tonic Hindlimb Extension D->E F 6. Calculate ED50 Value E->F

Caption: Workflow for the Maximal Electroshock (MES) test in mice.

Table 3: Representative Anticonvulsant Activities

Compound ScaffoldAnimal ModelED50 (mg/kg)Reference
[1][2][3]triazolo[4,3-a]quinazolineMES Test (Mice)19.7[17]
[1][2][3]triazolo[4,3-a]quinolinesc-PTZ Test (Mice)5.0[17]

Conclusion

The[1][2][3]triazolo[4,3-a]quinoline and quinoxaline scaffolds are versatile structures with significant potential in early drug discovery. The diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects, make this class of compounds a rich area for further investigation. The protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of these promising molecules. Future work should focus on elucidating the precise mechanisms of action and optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

  • 1

  • 21][2][3]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities

  • 8

  • 3

  • 61][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents

  • 111][2][3]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment

  • 131][2][3] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice

  • 18

  • 121][2][3]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment

  • 14

  • 71][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines

  • 16

  • 171][2][3]triazolo[4,3-a]quinazolines

  • 4

  • 191][2][3]triazolo[4,3-а]pyrazin-8(7h)-one derivatives

  • [Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives]()

  • 201][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents

  • 15

  • 21

  • 221][2][3]triazolo[1,5-a]pyrimidine derivatives

  • 23

  • 5

  • 91][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines

  • 10

Sources

Method

Application Note: HPLC Method Development for[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid

Introduction & Analytical Target Profile (ATP) [1,2,4]Triazolo[4,3-a]quinoline derivatives represent a critical class of fused heterocyclic compounds, increasingly recognized for their potent biological activities in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

[1,2,4]Triazolo[4,3-a]quinoline derivatives represent a critical class of fused heterocyclic compounds, increasingly recognized for their potent biological activities in drug discovery, including targeted Histone Deacetylase 8 (HDAC8) inhibition[1] and CYP11B2 (aldosterone synthase) modulation[2]. The structural inclusion of a carboxylic acid moiety at the 1-position introduces specific chromatographic challenges, primarily related to pH-dependent ionization and secondary interactions with stationary phase silanols.

This protocol details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid. The methodology is grounded in the Analytical Quality by Design (AQbD) principles outlined in the FDA and ICH Q14 guidelines for Analytical Procedure Development[3].

MethodDevWorkflow ATP 1. Analytical Target Profile (ATP) PhysChem 2. Physicochemical Profiling (pKa/LogP) ATP->PhysChem Chrom 3. Column & Mobile Phase Selection PhysChem->Chrom DoE 4. Gradient Optimization (DoE) Chrom->DoE Val 5. ICH Q2(R2) Method Validation DoE->Val

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Physicochemical Rationale & Method Design

Expertise & Causality: The analyte features a highly hydrophobic triazolo-quinoline core capable of strong π−π interactions, juxtaposed with a hydrophilic, ionizable carboxylic acid group.

  • Ionization Control (pH): Carboxylic acids typically exhibit a pKa​ between 3.5 and 4.5. To ensure the analyte remains in its neutral, fully protonated state, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the pKa​ . We selected 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) in water. Failure to suppress ionization leads to split peaks, severe tailing, and poor, irreproducible retention on reversed-phase media[4].

  • Stationary Phase: A high-purity, exhaustively end-capped C18 column is chosen. End-capping is critical here; unreacted surface silanols ( pKa​ ~3.5-4.5) on older generation silica can act as cation exchangers or hydrogen bond donors, severely tailing the polar carboxylic acid group.

Step-by-Step Experimental Protocol

Chromatographic Conditions

The following parameters are optimized to balance resolution, peak symmetry, and run time.

ParameterSpecificationScientific Rationale
Column C18, 100 × 4.6 mm, 3.5 µm (End-capped)Provides optimal theoretical plates for fused aromatics; end-capping reduces silanol-driven tailing.
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) ensures complete protonation of the carboxylic acid group.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)ACN provides lower backpressure and sharper elution profiles for quinoline derivatives than Methanol.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity, improving mass transfer.
Detection UV at 254 nmCaptures the strong π−π∗ transitions of the triazolo-quinoline chromophore.
Injection Vol 5 µLPrevents column overloading while maintaining sufficient sensitivity for impurity profiling.
Gradient Elution Program

To ensure separation of the main Active Pharmaceutical Ingredient (API) from potential synthetic intermediates (e.g., unreacted hydrazines or quinoline precursors), a gradient approach is mandatory.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial Hold
2.0955Isocratic focusing
10.01090Linear Ramp
12.01090High-organic wash
12.1955Return to initial
15.0955Re-equilibration
Sample Preparation Workflow

Caution: Do not use 100% organic solvent as the diluent. Injecting a strong solvent plug into a highly aqueous initial mobile phase causes peak distortion (the "solvent effect") for early-eluting impurities.

SamplePrep Weigh Weigh 10.0 mg API Standard Diluent Add 10 mL Diluent (50:50 H2O:ACN) Weigh->Diluent Sonicate Sonicate for 5 mins (1.0 mg/mL Stock) Diluent->Sonicate Dilute Dilute to 100 µg/mL Working Solution Sonicate->Dilute Filter Filter (0.22 µm PTFE) into HPLC Vial Dilute->Filter

Step-by-step sample preparation workflow for HPLC analysis.

Method Validation Strategy (ICH Q2(R2) Compliance)

A self-validating system requires that the method proves its own reliability during every run. The validation parameters below are strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedures[5].

System Suitability Testing (SST)

Before executing the validation protocol, SST must pass to confirm the equipment, electronics, and chemistry are functioning as an integrated system[4][6].

  • Resolution ( Rs​ ): > 2.0 between the analyte and its closest eluting impurity.

  • Tailing Factor ( Tf​ ): ≤ 1.5. (Critical metric for carboxylic acids; values >1.5 indicate secondary interactions).

  • RSD of Area: ≤ 2.0% (n=6 consecutive injections).

Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat, UV).No interfering peaks at the API retention time. Peak purity angle < purity threshold (via PDA).
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Residuals must be randomly distributed.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 preparations for each level).Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent replicate preparations of the 100% test concentration.%RSD of assay results ≤ 2.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±5 °C).System suitability criteria must still be met; assay variance ≤ 2.0%.

Troubleshooting & Mechanistic Insights

  • Peak Tailing ( Tf​ > 1.5): If tailing occurs, it is likely due to the carboxylic acid group interacting with unshielded metal ions in the HPLC system (frits/tubing) or residual silanols on the column. Solution: Ensure the mobile phase pH is sufficiently low (pH < 2.5). If using a stainless-steel system, consider passivating the system with nitric acid or switching to a bio-inert (PEEK) flow path.

  • Retention Time Drift: The triazolo-quinoline core is highly sensitive to the organic modifier ratio. Ensure the gradient proportioning valves are functioning correctly and that the column is fully equilibrated (minimum 10 column volumes) before the first injection.

References

  • validation of analytical procedures q2(r2)
  • Source: chromatographyonline.
  • Source: researchgate.
  • Source: allanchem.
  • Source: acs.
  • Source: fda.

Sources

Application

Application Note: In Vitro Target Engagement Assays for [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid Derivatives

Target Audience: Biophysical Scientists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[4,3-a]quinoline scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biophysical Scientists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[4,3-a]quinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, characterized by its strict planarity, aromaticity, and highly specific nitrogen distribution. These stereoelectronic properties enable it to form robust multipolar and π-π stacking interactions within shallow protein binding pockets.

Specifically, [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid serves as a highly versatile fragment and synthetic building block. The carboxylic acid moiety at the C1 position provides an ideal synthetic handle for amide coupling, allowing researchers to attach various linkers (e.g., piperazine) and zinc-binding groups (ZBGs). Recent literature highlights the utility of this core structure in several high-value therapeutic contexts:

  • HDAC8 Inhibition: The triazoloquinoline core acts as a highly effective surface recognition "cap group" that occupies the acetate release channel of Histone Deacetylase 8 (HDAC8), providing isoform selectivity in neuroblastoma models[1].

  • Paroxonase-2 (PON2) Modulation: Derivatives of this scaffold act as first-in-class inhibitors of PON2, restoring NF-κB-mediated responses and blocking Pseudomonas aeruginosa quorum-sensing virulence[2][3].

  • Aldosterone Synthase (CYP11B1): Fluorinated and substituted variations of the core yield highly selective inhibitors with excellent metabolic stability[4].

This application note provides a self-validating, orthogonal biophysical workflow—combining Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—to accurately quantify the binding kinetics and thermodynamics of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid and its downstream derivatives.

Experimental Workflow Design

When screening low-molecular-weight fragments (MW ≈ 213 g/mol ) like [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid, traditional biochemical assays often yield false negatives due to low initial affinities ( Kd​ in the high micromolar range). Therefore, a biophysical cascade is required.

G A Ligand Prep (DMSO Stock) B Target Immobilization (CM5 Chip / NTA) A->B C Binding Assay (SPR / MST) B->C D Data Analysis (Kd & Kinetics) C->D E Hit-to-Lead (Linker Coupling) D->E

Fig 1. Fragment-based binding assay workflow for triazoloquinoline derivatives.

Causality in Assay Selection
  • Surface Plasmon Resonance (SPR): Selected for its ability to resolve rapid association ( kon​ ) and dissociation ( koff​ ) rates typical of small fragments. Because the target compound is hydrophobic, rigorous DMSO solvent correction is mandatory to prevent bulk refractive index artifacts.

  • Microscale Thermophoresis (MST): Selected as an orthogonal, solution-phase validation method. By avoiding surface immobilization, MST eliminates the risk of occluding the target's active site—a critical consideration for surface-binding cap groups like triazoloquinolines.

Step-by-Step Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Determine real-time binding kinetics of the fragment to recombinant HDAC8.

Materials:

  • Sensor Chip: CM5 (Cytiva)

  • Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.

  • Target: Recombinant human HDAC8 (His-tagged).

Step-by-Step Procedure:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute HDAC8 to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Note: High density is required to detect the low mass of the 213 Da fragment.

  • Quenching: Inject 1M Ethanolamine-HCl (pH 8.5) to block unreacted NHS esters.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer. Inject prior to the analyte runs to map the bulk refractive index shifts.

  • Analyte Preparation: Prepare a 100 mM stock of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid in 100% DMSO. Dilute into the running buffer to create a 5-point dose-response series (e.g., 3.125 µM to 50 µM), maintaining exactly 5% final DMSO.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Analysis: Double-reference the data (subtracting the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

Protocol B: Microscale Thermophoresis (MST) Orthogonal Validation

Objective: Confirm target engagement in solution to rule out SPR surface artifacts.

Materials:

  • Labeling Kit: RED-tris-NTA 2nd Generation (NanoTemper Technologies).

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Pluronic F-127, 5% DMSO.

Step-by-Step Procedure:

  • Protein Labeling: Mix 100 nM of His-tagged target protein (e.g., PON2 or HDAC8) with 50 nM RED-tris-NTA dye in assay buffer. Incubate for 30 minutes at room temperature in the dark. Causality: Non-covalent NTA labeling ensures the protein structure remains unaltered compared to amine-reactive dyes.

  • Ligand Titration: Prepare a 16-point serial dilution (1:1) of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid starting at 500 µM in assay buffer (maintaining 5% DMSO across all wells).

  • Complex Formation: Mix 10 µL of the labeled protein with 10 µL of each ligand dilution. Incubate for 15 minutes to reach thermodynamic equilibrium.

  • Measurement: Load the samples into standard MST capillaries. Run the assay at 20% LED power and medium MST power.

  • Quality Control: Monitor initial fluorescence counts. A variation of >20% across capillaries indicates ligand-induced protein aggregation or quenching, requiring buffer optimization.

Data Presentation & Interpretation

The following table summarizes representative biophysical data comparing the bare fragment against a fully elaborated lead compound (where the carboxylic acid is coupled to a piperazine-ZBG linker).

Table 1: Representative Binding Metrics for Triazolo[4,3-a]quinoline Derivatives

CompoundTargetAssay Type Kd​ (µM)Ligand Efficiency (LE)*Notes
[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid HDAC8SPR85.4 ± 4.20.32Fragment binds weakly to the surface cap region.
[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid HDAC8MST92.1 ± 6.50.31Corroborates SPR; confirms solution-phase binding.
Lead Derivative (Piperazine-linked) HDAC8SPR0.017 ± 0.0020.45Elaborated compound shows nanomolar affinity[1].
Lead Derivative (Piperazine-linked) PON2MST0.410 ± 0.0150.38Restores NF-κB signaling in cell models[2][3].

*Ligand Efficiency (LE) = (1.37×pKd​)/HeavyAtoms . An LE > 0.3 is generally considered highly promising for FBDD.

Mechanism Ligand [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid Target Target Protein (e.g., HDAC8 / PON2) Ligand->Target Titration Complex Ligand-Target Complex (Surface Cap Binding) Target->Complex Association Downstream Enzymatic Inhibition & Pathway Modulation Complex->Downstream Functional Effect

Fig 2. Mechanistic pathway of target engagement and downstream inhibition.

Troubleshooting & Best Practices

  • DMSO Mismatch: The planar, aromatic nature of the triazoloquinoline core makes it highly hydrophobic. If you observe negative SPR responses or erratic MST curves, check for DMSO mismatch between the ligand stock and the running buffer. Always use acoustic dispensing (e.g., Echo) if possible to normalize DMSO concentrations perfectly.

  • Secondary Binding Sites: At high concentrations (>100 µM), the carboxylic acid moiety may interact non-specifically with positively charged surface patches on the target protein. If biphasic binding is observed in SPR, lower the top concentration of the titration.

  • Synthetic Derivatization: When utilizing the C1-carboxylic acid for amide coupling, ensure complete removal of unreacted coupling reagents (e.g., HATU, EDC), as these can covalently modify the target protein during subsequent biophysical testing, leading to false-positive irreversible binding profiles.

References

  • Source: PubMed Central (PMC)
  • Synthesis and structure-activity relationship study of a library of 1-substituted [1,2,4]triazolo[4,3-a]quinolines as valuable chemical probes for paraxonase-2 (PON2)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: Preparation and Handling of [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid Stock Solutions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Application Guide Introduction and Mechanistic Context[1,2,4]Triazolo[4,3-a]quinoline-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Application Guide

Introduction and Mechanistic Context[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid (CAS: 161015-09-4) is a highly specialized fused heterocyclic scaffold. Triazoloquinoline derivatives are extensively utilized in medicinal chemistry due to their diverse pharmacological profiles, serving as core pharmacophores for ATM kinase inhibitors, anticonvulsants, and broad-spectrum antimicrobial agents [1, 2].

The physicochemical behavior of this compound is dictated by the juxtaposition of its highly hydrophobic tricyclic core and its polar, ionizable carboxylic acid moiety. This duality creates specific challenges during solubilization. While the carboxylic acid group (typical pKa​ ~3.5–4.5) allows for some aqueous solubility at an elevated pH, relying on aqueous buffers for primary stock solutions often leads to unpredictable precipitation and compound degradation over time. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for creating stable, standardized stock solutions [3].

Expert Insight: The Causality of Solvent Selection

Why Anhydrous DMSO? The introduction of even trace amounts of water into a DMSO stock can lead to the formation of hydration shells around the carboxylic acid group. Paradoxically, this alters the dielectric environment, reducing the solubility of the hydrophobic triazoloquinoline core and leading to micro-precipitation. Bioconjugation Caveat: If this stock solution is intended for downstream bioconjugation (e.g., EDC/NHS coupling to amines), DMSO must be strictly avoided or thoroughly dialyzed out. DMSO is known to participate in Pummerer-type rearrangements and Pfitzner-Moffat-like oxidations in the presence of carbodiimide activating agents, which will quench your reaction and degrade the carboxylic acid [4].

Physicochemical Properties

Before initiating the protocol, verify the compound specifications to ensure accurate molarity calculations.

Table 1: Physicochemical Profile of[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid

PropertySpecification
CAS Number 161015-09-4
Molecular Formula C11​H7​N3​O2​
Molecular Weight 213.20 g/mol
Appearance Crystalline solid / Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) Room temperature, desiccated, protected from light
Storage (Solution) -20°C to -80°C (Avoid repeated freeze-thaw cycles)

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . Do not proceed to the aliquoting phase unless the Quality Control (QC) visual check is strictly met.

Materials Required
  • [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid powder

  • Anhydrous DMSO (Cell-culture grade, endotoxin-free if applicable)

  • Amber glass vials or opaque microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

  • Bath sonicator

Step-by-Step Methodology

Step 1: Thermal Equilibration Remove the solid compound from storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes inside a desiccator. Causality: Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the solid, introducing water into your anhydrous system and compromising long-term stability.

Step 2: Gravimetric Measurement Tare an amber glass vial on the analytical balance. Carefully transfer the required mass of the compound. Reference Table 2 for standard mass-to-volume ratios to achieve target molarities.

Step 3: Solubilization Add the calculated volume of anhydrous DMSO directly to the vial. Seal the vial tightly. Vortex aggressively for 60 seconds. If the compound does not dissolve immediately, place the vial in a bath sonicator at RT for 5–10 minutes. Causality: Sonication is preferred over thermal heating. Heating DMSO can cause the solution to become supersaturated; upon returning to RT, the compound may undergo sudden, irreversible crystallization.

Step 4: Quality Control (Self-Validation Check) Hold the vial against a light source. The solution must be completely transparent with no visible particulates, turbidity, or "schlieren" lines (optical distortions caused by concentration gradients). Validation: If the solution is cloudy, the compound has not fully dissolved. Do not proceed. Repeat Step 3 or add more DMSO to recalculate for a lower concentration stock.

Step 5: Aliquoting and Storage Once validated, immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, opaque tubes. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 12 months).

Quantitative Data & Dilution Guides

Table 2: Preparation of Standard Stock Solutions in DMSO Calculations based on MW = 213.20 g/mol .

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.13 mg
10 mM 5.0 mL10.66 mg
50 mM 1.0 mL10.66 mg
50 mM 5.0 mL53.30 mg

Table 3: Working Solution Dilution Guide (From 10 mM Stock) Note: To prevent cellular toxicity in biological assays, the final DMSO concentration must remain ≤ 0.5% (v/v).

Desired Final Conc.Volume of 10 mM StockVolume of Aqueous BufferFinal DMSO % (v/v)
10 µM 1.0 µL999.0 µL0.1%
20 µM 2.0 µL998.0 µL0.2%
50 µM 5.0 µL995.0 µL0.5%
Expert Insight: Avoiding "Solvent Shock"

When preparing working solutions, always add the DMSO stock directly into the vortexing aqueous buffer , rather than adding buffer to the DMSO. Rapid dilution disperses the hydrophobic core before it can aggregate. Adding aqueous buffer slowly to DMSO causes localized areas of high water/low DMSO concentration, leading to immediate precipitation (solvent shock).

Workflow Visualization

Protocol A Solid Compound Equilibrate to RT B Weighing (Amber vial, inert gas) A->B C Solubilization Add Anhydrous DMSO B->C D QC Check Clear solution? (Self-Validation) C->D D->C No (Sonicate) E Aliquoting Single-use volumes D->E Yes F Storage -20°C to -80°C E->F

Workflow for the preparation and validation of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid.

References

  • Title: Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of [1,2,3]triazoloquinoline Derivatives Source: Current Organic Chemistry URL: [Link] [1]

  • Title: Small Molecular Inhibitors That Target ATM for Drug Discovery: Current Research and Potential Prospective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Making Small Aliquots of EDC and Sulfo-NHS in DMSO for Protein Coupling – Will Trace DMSO Affect Reaction? Source: Chemistry Community Discussions (Reddit Science) URL: [Link] [4]

Application

Probing the Bioactivity oftriazolo[4,3-a]quinoline-1-carboxylic acid: A Guide to In Vitro Toxicity and Cell Viability Assessment

Probing the Bioactivity of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid: A Guide to In Vitro Toxicity and Cell Viability Assessment Introduction: Unveiling the Therapeutic Potential and Safety Profile of a Novel He...

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Author: BenchChem Technical Support Team. Date: April 2026

Probing the Bioactivity of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid: A Guide to In Vitro Toxicity and Cell Viability Assessment

Introduction: Unveiling the Therapeutic Potential and Safety Profile of a Novel Heterocycle

The[1]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[2][3] The introduction of a carboxylic acid moiety at the 1-position of the[1]triazolo[4,3-a]quinoline core, creating[1]triazolo[4,3-a]quinoline-1-carboxylic acid, presents a novel candidate for drug discovery. However, before its therapeutic potential can be fully realized, a thorough evaluation of its safety profile at the cellular level is paramount. In vitro cytotoxicity assays are indispensable tools in the early stages of drug development, providing critical data on a compound's potential to induce cell death or inhibit cell growth.[4]

This comprehensive guide provides detailed protocols for assessing the toxicity and cell viability effects of[1]triazolo[4,3-a]quinoline-1-carboxylic acid. We will delve into the principles and methodologies of three widely accepted assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. By employing this multi-parametric approach, researchers can gain a nuanced understanding of the compound's mechanism of action and establish a foundation for further preclinical development.

Core Principles: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, we advocate for a tripartite strategy that interrogates different aspects of cellular health:

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[5][6] A reduction in metabolic activity can indicate either cytotoxicity or cytostatic effects (inhibition of proliferation).

  • Membrane Integrity (LDH Assay): The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the cell culture medium is a hallmark of plasma membrane damage, a key indicator of necrosis or late-stage apoptosis.[7][8][9]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[10][11] Measuring their activity provides a specific indication of programmed cell death.

By combining these assays, researchers can differentiate between various modes of cell death and gain deeper insights into the compound's biological effects.

Experimental Workflows

A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the general workflow for assessing the cytotoxicity of[1]triazolo[4,3-a]quinoline-1-carboxylic acid.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) cell_culture Cell Culture & Seeding (e.g., 96-well plates) incubation Incubation with Compound (e.g., 24, 48, 72 hours) cell_culture->incubation Add Compound Dilutions mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay Perform Assay 1 ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay Perform Assay 2 caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay Perform Assay 3 data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition ic50_determination IC50/EC50 Determination data_acquisition->ic50_determination

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.[5]

Materials:

  • [1]triazolo[4,3-a]quinoline-1-carboxylic acid

  • Selected cancer cell line (e.g., A549, MCF-7) and appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of[1]triazolo[4,3-a]quinoline-1-carboxylic acid in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • [1]triazolo[4,3-a]quinoline-1-carboxylic acid

  • Selected cell line and culture medium

  • 96-well flat-bottom tissue culture plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[9]

    • Background: Medium only.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[9][12]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay utilizes a substrate that, when cleaved by active caspases-3 and -7, releases a fluorescent or luminescent signal.[13][14] This provides a direct measure of apoptosis induction.

Materials:

  • Commercially available Caspase-3/7 assay kit (e.g., fluorescent or luminescent)

  • [1]triazolo[4,3-a]quinoline-1-carboxylic acid

  • Selected cell line and culture medium

  • Opaque-walled 96-well plates (for luminescence or fluorescence)

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the compound as described previously.

  • Assay Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to each well according to the manufacturer's protocol. This is often a simple "add-mix-read" procedure.[14]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (typically 30 minutes to 1 hour).

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 498 nm and emission at 521 nm for a rhodamine 110-based substrate) or luminescence using a microplate reader.[13]

Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Results are typically expressed as fold-change in activity compared to the vehicle-treated control.

Data Presentation and Interpretation

For a clear and concise presentation of results, we recommend summarizing the quantitative data in a structured table.

AssayEndpoint MeasuredExample IC50/EC50 Value (µM)Interpretation
MTT Metabolic Activity (Viability)15.2Concentration at which metabolic activity is reduced by 50%.
LDH Membrane Integrity (Cytotoxicity)25.8Concentration causing 50% of maximum LDH release.
Caspase-3/7 Apoptosis Induction12.5Concentration causing a 50% increase in caspase activity.

Interpretation of Results:

  • A low MTT IC50 value coupled with a high Caspase-3/7 EC50 value suggests the compound may be inducing apoptosis.

  • Similar IC50 values across all three assays may indicate a general cytotoxic effect leading to necrosis.

  • A significant decrease in MTT signal without a corresponding increase in LDH or caspase activity might suggest a cytostatic effect (inhibition of cell proliferation) rather than cell death.

Signaling Pathway Considerations

While the specific pathways affected by[1]triazolo[4,3-a]quinoline-1-carboxylic acid require further investigation, the activation of caspases-3 and -7 points towards the involvement of the apoptotic signaling cascade.

apoptosis_pathway compound [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid cell Target Cell compound->cell intrinsic Intrinsic Pathway (Mitochondrial Stress) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptors) cell->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase37 Executioner Caspases (Caspase-3/7) caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid in DMSO and aqueous buffers

Welcome to the Technical Support Center. Handling fused heterocyclic compounds like [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid presents unique solubility challenges in both organic and aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling fused heterocyclic compounds like [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid presents unique solubility challenges in both organic and aqueous environments. The planar triazolo-quinoline core drives strong intermolecular π−π stacking and high crystal lattice energy, while the carboxylic acid moiety enables the formation of tightly bound hydrogen-bonded dimers.

This guide provides causal explanations, validated protocols, and troubleshooting steps for preparing stable DMSO stock solutions and aqueous working buffers, ensuring high-fidelity data in your downstream assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid precipitate in my DMSO stock solution over time? A1: Precipitation in DMSO stocks is primarily driven by hygroscopicity and freeze-thaw cycles. DMSO readily absorbs atmospheric moisture[1]. The introduction of water drastically reduces the solvating power of DMSO for hydrophobic fused-ring systems. Furthermore, repeated freeze-thaw cycles push the solution into an unstable supersaturated zone, synergistically enhancing the likelihood of crystallization[2]. To prevent this, always use fresh, anhydrous DMSO and store stocks in single-use aliquots at -20°C or -80°C.

Q2: I have a clear DMSO stock, but the compound "crashes out" immediately upon dilution into my aqueous assay buffer. How can I prevent this? A2: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is added to an aqueous buffer, the local polarity increases rapidly. The surrounding water molecules cannot maintain the compound's solubility before the DMSO disperses, causing the hydrophobic molecules to aggregate and precipitate. To mitigate this, utilize the "reverse dilution" method: add the DMSO stock dropwise into a larger volume of vigorously vortexing aqueous buffer to ensure rapid dispersion. Additionally, because your compound contains a carboxylic acid, ensure the buffer pH is at least 2 units above its pKa (target pH 7.4 - 8.0) to ensure the molecule is fully ionized as a highly soluble carboxylate salt.

Q3: Can cyclodextrins improve the aqueous solubility of this specific compound? A3: Yes. Cyclodextrins (such as Hydroxypropyl- β -cyclodextrin, HP- β -CD) possess a hydrophilic exterior and a hydrophobic internal cavity. They can sequester the lipophilic triazolo-quinoline core, breaking up intermolecular stacking without altering the compound's covalent structure[]. This host-guest complexation significantly elevates the apparent aqueous solubility of BCS Class II/IV compounds while avoiding the cytotoxic osmotic penalty of high co-solvent concentrations[].

Section 2: Troubleshooting Guide

Table 1: Troubleshooting Matrix for [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid

ObservationRoot CauseCausal ExplanationRecommended Action
Cloudy DMSO stock upon thawing Water uptake / Freeze-thaw stressWater lowers the dielectric constant threshold needed for the hydrophobic core; freezing reduces kinetic energy, forcing crystallization.Gently warm to 37°C and sonicate[4]. If unresolved, discard and prepare a fresh stock using anhydrous DMSO.
Precipitation upon aqueous dilution Solvent shock / Low pHRapid polarity shift causes local supersaturation. The protonated state of the carboxylic acid (at low pH) is highly insoluble.Use reverse addition (DMSO into vortexing buffer)[1]. Adjust buffer pH to >7.4 prior to addition.
Micro-crystals in assay plate Exceeded aqueous solubility limitThe concentration exceeds the thermodynamic solubility limit of the free drug in the aqueous medium.Incorporate 10-20% HP- β -CD into the buffer[] or reduce the final assay concentration.
Section 3: Validated Experimental Protocols

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock Self-validation checkpoint: The solution must remain optically clear upon reaching room temperature and show no light scattering when held against a dark background.

  • Preparation : Purge a sterile microcentrifuge tube with dry nitrogen or argon to displace ambient humidity.

  • Weighing : Weigh the required mass of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid powder.

  • Dissolution : Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation : Vortex vigorously for 60 seconds. If the compound is not fully dissolved, place the tube in an ultrasonic bath at 37°C for 5-10 minutes to provide the kinetic energy needed to break the crystal lattice[4].

  • Aliquot & Store : Divide the clear solution into 10-50 µL single-use aliquots to prevent freeze-thaw-induced precipitation[2]. Store immediately at -80°C.

Protocol B: Reverse Dilution into Aqueous Buffer with Cyclodextrin Self-validation checkpoint: No visible turbidity (measured by OD600 < 0.05) after 2 hours of equilibration at room temperature.

  • Buffer Prep : Prepare the target aqueous buffer (e.g., PBS or HEPES). Adjust the pH to 7.4 - 8.0 using 0.1 M NaOH to ensure the carboxylic acid moiety is deprotonated and ionized.

  • Cyclodextrin Addition (Optional but Recommended) : Dissolve HP- β -CD in the buffer to a final concentration of 10% (w/v). Stir until completely clear[].

  • Temperature Equilibration : Warm both the buffer and the DMSO stock aliquot to room temperature (or 37°C if the downstream assay permits).

  • Reverse Addition : Place the buffer tube on a vortex mixer at medium-high speed. Using a micropipette, add the DMSO stock dropwise directly into the vortexing liquid[1]. Do not touch the pipette tip to the tube wall.

  • Final Equilibration : Continue vortexing for 10 seconds post-addition to ensure homogeneous dispersion before the local DMSO concentration drops.

Section 4: Visualizing the Solubilization Workflow

G Start DMSO Stock Preparation (Anhydrous DMSO) Storage Aliquot & Store at -80°C (Avoid Freeze-Thaw) Start->Storage Aqueous Aqueous Dilution Required Storage->Aqueous CheckPH Adjust Buffer pH > 7.4 (Ionize Carboxylic Acid) Aqueous->CheckPH AddCD Add HP-β-Cyclodextrin (Host-Guest Complexation) CheckPH->AddCD ReverseDil Reverse Dilution: Dropwise DMSO into Vortexing Buffer AddCD->ReverseDil CheckSol Inspect for Turbidity ReverseDil->CheckSol Success Stable Working Solution CheckSol->Success Clear Sonicate Sonicate at 37°C CheckSol->Sonicate Cloudy Sonicate->CheckSol

Workflow for preventing precipitation of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid.

References
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath.[Link]

Sources

Optimization

stability testing of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid at room temperature

Technical Support Center: Stability of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid and its derivatives at room temperature. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid?

A1: The structure of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid contains three key functional moieties, each with its own stability profile. Understanding these is crucial for predicting and analyzing degradation.

  • Quinoline Ring System: Quinoline and its derivatives are known to be susceptible to oxidation and photodegradation .[4][5] Oxidation can occur on either the benzene or the pyridine portion of the fused ring system, potentially leading to the formation of N-oxides or hydroxylated species.[1][5] Exposure to light, particularly UV radiation, can initiate photo-oxidative processes, often resulting in a visible color change of the material from white or off-white to yellow or brown.[4][6]

  • Carboxylic Acid Group: Carboxylic acids are generally stable but can be susceptible to hydrolysis -related reactions in solution, especially if formulated with reactive excipients like alcohols under acidic conditions.[7][8] The pH of the solution is a critical factor influencing the stability of drugs with carboxylic acid groups.[8] While less common for the acid itself, decarboxylation can occur under thermal stress, although this is typically a higher-temperature phenomenon.

  • Triazole Ring: The triazole moiety is generally considered electron-rich and relatively stable. However, some heterocyclic compounds containing triazole rings have shown susceptibility to photodegradation .[9][10][11]

Therefore, the primary concerns for this molecule at room temperature are oxidation and photostability, with hydrolytic stability being a key consideration for any liquid-based formulations.

Q2: My solid sample of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid is turning yellow/brown over time. What is happening?

A2: This is a classic indicator of degradation, most commonly associated with the quinoline core.[4] The two most probable causes are:

  • Photodegradation: The sample has likely been exposed to ambient light. Quinoline compounds can absorb UV-Vis radiation, leading to the formation of colored degradation products.[6] This is a critical parameter to control; samples should always be stored in amber vials or otherwise protected from light. The ICH Q1B guideline provides a clear framework for systematic photostability testing.[12][13]

  • Oxidation: Exposure to atmospheric oxygen can cause slow oxidation of the quinoline ring system, even in the solid state. This process can be accelerated by factors like humidity and the presence of trace metal impurities.

To diagnose the issue, you should analyze the discolored sample using a validated stability-indicating HPLC method and compare the impurity profile to a fresh, protected sample.

Q3: How do I properly design a room temperature stability study for this compound according to regulatory standards?

A3: A formal stability study should be designed based on the principles outlined in the ICH Q1A(R2) guideline.[2][3][14] The first step is to perform forced degradation (stress testing) to understand the molecule's intrinsic stability and to develop a suitable analytical method.[15][16][17]

A long-term stability study at room temperature would typically involve:

  • Storage Conditions: 25°C ± 2°C with 60% ± 5% relative humidity (RH).[18]

  • Batch Selection: Use at least one representative batch of the drug substance.[2]

  • Container Closure System: Store the sample in a container that is inert and mimics the proposed long-term storage packaging. To assess sensitivity to environmental factors, samples can be stored in both open and closed containers.[7]

  • Testing Frequency: For a 12-month study, typical time points would be 0, 3, 6, 9, and 12 months.[18]

  • Analytical Tests: At each time point, the sample should be tested for appearance, purity (using a validated stability-indicating HPLC method), and the presence of any specific degradation products.

The goal is to monitor the rate of degradation and identify any trends that would help establish a re-test period or shelf life.[17]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and, most importantly, degradation products.[19][20]

It is essential because a non-specific method might fail to separate a new degradation product from the main API peak. This would lead to an overestimation of the API's purity and a failure to detect the formation of potentially toxic degradants. The ICH Q1A(R2) guideline mandates the use of such methods for all stability studies.[16] HPLC with UV (photodiode array) or mass spectrometry detection is the most common platform for developing a SIAM.[20]

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Probable Cause(s) Recommended Solution & Scientific Rationale
Inconsistent degradation rates between identical experiments. 1. Variable Light Exposure: Even minor differences in ambient light can significantly affect photolabile compounds. 2. Inconsistent Temperature/Humidity: Fluctuations in the storage environment will alter reaction kinetics. 3. Contamination: Trace metals from spatulas or glassware can catalyze oxidative degradation.1. Control Light Rigorously: Wrap all sample containers in aluminum foil or use amber glass vials. Conduct all manipulations under yellow light if possible.[4][6] 2. Use a Calibrated Stability Chamber: Ensure your storage chamber maintains conditions within ICH specifications (e.g., 25°C ± 2°C).[18] 3. Use High-Purity Materials: Use acid-washed glassware and high-purity solvents to minimize catalytic contaminants.
HPLC analysis shows poor mass balance (<95%). 1. Formation of Non-UV Active Degradants: The degradation product may lack a chromophore and is therefore invisible to the UV detector. 2. Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. 3. Precipitation/Adsorption: The API or a degradant may have precipitated out of solution or adsorbed onto the vial surface.1. Use a Mass Spectrometer (LC-MS): A mass detector can identify compounds regardless of their UV absorbance, providing a more complete picture of the sample composition. 2. Use Alternative Detectors: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which are more universal than UV. 3. Check Sample Solubility: Visually inspect samples for precipitation. Perform a rinse of the sample vial with a strong solvent to check for adsorbed material.
A new, broad peak appears late in the HPLC chromatogram. 1. Polymerization: Some degradation pathways can lead to the formation of oligomers or polymers, which often elute as broad, poorly resolved peaks. 2. On-Column Degradation: The compound might be unstable under the mobile phase conditions (e.g., pH).1. Analyze with Size Exclusion Chromatography (SEC): SEC separates molecules by size and can confirm the presence of higher molecular weight species. 2. Modify HPLC Conditions: Test a different mobile phase pH or a different column stationary phase to see if the peak shape improves. Run the analysis at a lower temperature.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is foundational for understanding degradation pathways and for developing a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[16][21]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).

2. Application of Stress Conditions (in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is often faster).

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Stress (Solid): Store 5-10 mg of the solid compound in an oven at 70°C.

  • Photolytic Stress (Solid & Solution): Expose both the solid compound and a 0.1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] Keep a control sample wrapped in foil for comparison.

3. Sampling and Analysis:

  • Withdraw aliquots from the stressed solutions at various time points (e.g., 2, 8, 24, 48 hours). For solid samples, dissolve a portion at each time point.

  • Neutralize the acid and base samples before injection if necessary.

  • Analyze all samples by HPLC-UV/PDA, comparing them to an unstressed control solution.

4. Data Evaluation:

  • Calculate the percentage of API remaining.

  • Check for peak purity of the API peak to ensure no degradants are co-eluting.

  • Quantify the percentage of each major degradation product formed.

  • The method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent API peak.[19]

Visualizations

G Forced Degradation Experimental Workflow cluster_prep 1. Preparation & Stressing cluster_analysis 2. Analysis cluster_eval 3. Evaluation API Drug Substance Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Stock->Stress Sampling Sample at Timepoints (e.g., 0, 4, 8, 24h) Stress->Sampling HPLC HPLC-PDA/MS Analysis Sampling->HPLC Purity Assess Peak Purity HPLC->Purity Resolution Check Resolution (Rs > 2) HPLC->Resolution MassBalance Calculate Mass Balance HPLC->MassBalance Pathway Identify Degradants & Propose Pathways MassBalance->Pathway

Caption: A typical workflow for a forced degradation study.

G Potential Degradation Pathways Parent [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid Hydrolysis Decarboxylation Product (Loss of CO2) Parent->Hydrolysis  Heat / H₂O (Hydrolysis/Decarboxylation) Oxidation Quinoline N-Oxide or Hydroxylated Quinoline Parent->Oxidation  H₂O₂ / O₂ (Oxidation) Photo Various Photoproducts (e.g., Ring Cleavage) Parent->Photo  Light (hν) (Photolysis)

Caption: Potential degradation pathways for the target molecule.

References

  • Enzymatic approaches to site-selective oxidation of quinoline and deriv
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag.
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • The ICH Just Released Its Overhauled Stability Guideline for Consult
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinoline. (n.d.). Wikipedia.
  • Radical-Induced Oxidative Transformation of Quinoline. (2002). The Journal of Physical Chemistry A.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). SlideShare.
  • Hydrolysis in Pharmaceutical Formulations. (n.d.).
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). Benchchem.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (2008). Organic Letters.
  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal.
  • The pathway of the N-heterocyclic compounds degradation. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey. (2025). ACS Food Science & Technology.
  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals. (2025). MDPI.
  • What is the mechanism behind by which bacteria degrade any heterocyclic compound? (2016).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants. (2023). PMC.
  • Photostability of triazole antifungal drugs in the solid state. (2013). Current Issues in Pharmacy and Medical Sciences.
  • Photostability of triazole antifungal drugs in the solid st
  • Photostability of triazole antifungal drugs in the solid state. (n.d.).
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Development of Stability-Indicating Analytical Procedures by HPLC. (2026). LCGC International. 35.[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family. (n.d.). PMC.

  • Development and Validation of Stability-indic
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. (2018). MDPI.
  • Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing. (1999). PubMed.
  • one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. (2007). University of Alberta.
  • The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (n.d.). ChemMedChem.

Sources

Troubleshooting

troubleshooting low yield in [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fused triazoloquinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fused triazoloquinolines. The construction of the[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid scaffold is notoriously prone to low yields due to three main factors: the weak nucleophilicity of the quinoline nitrogen during annulation, the tendency of the hydrazine intermediate to dimerize, and the high susceptibility of the final product to thermal decarboxylation.

This guide provides a self-validating, step-by-step protocol, yield optimization data, and a troubleshooting Q&A to ensure high-yielding, reproducible syntheses.

Diagnostic Workflows

YieldOptimization A Low Yield in [1,2,4]triazolo[4,3-a] quinoline-1-carboxylic acid B1 Phase 1: Hydrazinolysis (2-Hydrazinylquinoline) A->B1 B2 Phase 2: Annulation (Triazole Ring Closure) A->B2 B3 Phase 3: Hydrolysis (Ester Cleavage) A->B3 C1 Issue: Unreacted SM or Dimer Formation B1->C1 C2 Issue: Open-chain Hydrazide Intermediate B2->C2 C3 Issue: Decarboxylation or Degradation B3->C3 D1 Action: Excess N2H4·H2O, Reflux in EtOH C1->D1 D2 Action: PPA Activation with Ethyl 2-nitroacetate C2->D2 D3 Action: Mild LiOH in THF/H2O at 0-25°C C3->D3

Caption: Diagnostic workflow for troubleshooting low yields in triazolo[4,3-a]quinoline synthesis.

ChemicalPathway SM 2-Chloroquinoline Int1 2-Hydrazinylquinoline SM->Int1 N2H4·H2O EtOH, Δ Int2 Ethyl[1,2,4]triazolo[4,3-a] quinoline-1-carboxylate Int1->Int2 Ethyl 2-nitroacetate PPA, 130°C Prod [1,2,4]triazolo[4,3-a]quinoline -1-carboxylic acid Int2->Prod LiOH, THF/H2O 0°C to RT

Caption: Validated three-step synthetic pathway for [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid.

Yield Optimization Data

Direct condensation of 2-hydrazinylquinolines with carboxylic acids or standard oxalates typically requires harsh reaction conditions and provides marginal yields due to incomplete cyclodehydration. The table below summarizes the optimization of the critical Phase 2 annulation step, demonstrating why electrophilic activation is necessary.

Cyclizing ReagentSolvent / CatalystTemp (°C)Time (h)Major Product ObservedIsolated Yield (%)
Diethyl oxalateEthanol78 (Reflux)12Uncyclized hydrazide< 20%
Ethyl oxalyl chlorideDCM / TEA254Uncyclized hydrazide35%
Diethyl oxalatePOCl₃1056Triazoloquinoline ester65%
Ethyl 2-nitroacetatePolyphosphoric Acid (PPA)1302Triazoloquinoline ester83-87%[1]

Validated Experimental Protocols

Phase 1: Synthesis of 2-Hydrazinylquinoline
  • Charge : To a round-bottom flask, add 2-chloroquinoline (1.0 equiv) and absolute ethanol (10 mL/g).

  • Reagent Addition : Add hydrazine hydrate (88% aqueous solution, 10.0 equiv) dropwise at room temperature[1].

    • Causality: 2-Chloroquinoline is only moderately electrophilic. Nucleophilic aromatic substitution (SNAr) requires a massive excess of hydrazine hydrate to drive the reaction to completion and, crucially, to prevent the formation of the 1,2-di(quinolin-2-yl)hydrazine dimer.

  • Reaction : Heat the mixture to reflux for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears and a highly polar, ninhydrin-positive spot appears.

  • Workup : Cool to 0 °C, pour into ice water, filter the resulting precipitate, and wash thoroughly with cold water.

Phase 2: Annulation to Ethyl [1,2,4]triazolo[4,3-a]quinoline-1-carboxylate
  • Charge : Combine 2-hydrazinylquinoline (1.0 equiv) and ethyl 2-nitroacetate (3.0 equiv) in a flask containing polyphosphoric acid (PPA, 5-10 equivalents by weight)[1].

  • Reaction : Heat the highly viscous mixture to 130 °C for 2 hours.

    • Causality: PPA acts as both a solvent and a strong dehydrating agent. It electrophilically activates the nitroalkane into a highly reactive phosphorylated nitronate intermediate, forcing the sterically hindered and weakly nucleophilic quinoline nitrogen to close the triazole ring[1].

  • Workup : Cool to 60 °C and carefully pour over crushed ice. Basify the aqueous layer with concentrated NH₄OH to pH 8.

    • Self-Validation: Extract a small aliquot with EtOAc. LC-MS must show the [M+H]+ peak for the cyclized ester. The absence of an [M+18]+ peak confirms complete cyclodehydration.

Phase 3: Hydrolysis to [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid
  • Charge : Dissolve the ethyl [1,2,4]triazolo[4,3-a]quinoline-1-carboxylate (1.0 equiv) in a 3:1 mixture of THF and water.

  • Reaction : Cool to 0 °C and add LiOH·H₂O (1.5 equiv). Stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Causality: The [1,2,4]triazolo[4,3-a]quinoline system is highly electron-deficient. Using harsh acidic conditions (e.g., refluxing HCl) or prolonged heating in strong base will lead to rapid thermal decarboxylation. Mild alkaline saponification at low temperatures is strictly required to preserve the carboxylate group.

  • Workup : Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted ester.

  • Isolation : Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1M HCl. Filter the resulting precipitate and dry under vacuum.

Troubleshooting & FAQs

Q: Why is my Phase 1 hydrazinolysis stalling at 50% conversion, and what is the insoluble white powder forming? A: You are likely forming the symmetric dimer, 1,2-di(quinolin-2-yl)hydrazine. This occurs when the local concentration of 2-chloroquinoline is high relative to hydrazine. To fix this, always add the 2-chloroquinoline dropwise to a refluxing solution of excess hydrazine hydrate (at least 10 equivalents) rather than the other way around[1].

Q: During Phase 2 annulation with diethyl oxalate, LC-MS shows a mass corresponding to [M+H]+ of the uncyclized intermediate (+18 Da). How do I force ring closure? A: The intermediate is the open-chain acyl hydrazide. The nitrogen atom of the quinoline ring is sterically hindered and weakly nucleophilic, making intramolecular cyclodehydration incredibly slow. Switch to a more potent dehydrating medium. As shown in our optimization data, using ethyl 2-nitroacetate in PPA acts as a highly electrophilic phosphorylated nitronate intermediate, driving the yield up to 85%[1].

Q: My final yield plummets during the Phase 3 ester hydrolysis step, and NMR shows the loss of the carboxylic acid proton. What is happening? A: The [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid is highly susceptible to thermal decarboxylation. If you are using harsh acidic conditions (e.g., refluxing 6M HCl) or prolonged heating, the carboxylic acid group will be lost, yielding the unsubstituted [1,2,4]triazolo[4,3-a]quinoline. Perform the hydrolysis using 1.5 equivalents of LiOH in a THF/Water mixture at 0 °C.

Q: The final [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid is extremely difficult to purify due to poor solubility. How can I obtain analytical-grade material? A: Fused triazoloquinolines exhibit strong π−π stacking, leading to poor solubility in common organic solvents. Avoid column chromatography for the final acid. Instead, purify the ester intermediate thoroughly. For the final acid, utilize acid-base extraction: dissolve the crude product in dilute aqueous NaHCO₃ (leaving organic impurities behind), filter, and re-precipitate the pure acid by adjusting the pH to 3-4 with cold dilute HCl.

References

  • Source: Molecules (MDPI)
  • Source: Organic Letters (ACS)

Sources

Optimization

Technical Support Center: Chromatographic Purification oftriazolo[4,3-a]quinoline-1-carboxylic acid

Technical Support Center: Chromatographic Purification of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid Welcome to the technical support guide for the chromatographic purification of[1][2][3]triazolo[4,3-a]quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

Welcome to the technical support guide for the chromatographic purification of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this molecule. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Understanding the Molecule - First Principles

Before troubleshooting, it's crucial to understand the physicochemical properties of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid, as these fundamentally dictate its behavior in a chromatographic system.

Question: What are the key structural features of this molecule that influence its purification?

Answer: The molecule possesses a unique combination of functional groups that present both challenges and opportunities for separation:

  • Aromatic Polycyclic Core: The quinoline and triazole rings form a large, planar, and relatively hydrophobic system. This structure is prone to strong π-π interactions with certain stationary phases like those with phenyl ligands.

  • Acidic Carboxylic Acid Group: The carboxylic acid moiety (pKa typically 3-5) is the primary acidic center. The ionization state of this group is highly dependent on the mobile phase pH. In its ionized (deprotonated) carboxylate form at higher pH, the molecule is highly polar. In its neutral (protonated) form at low pH, it is significantly more hydrophobic.[4]

  • Basic Nitrogen Atoms: The triazolo-quinoline core contains pyridine-type nitrogen atoms. These are weakly basic and can become protonated under acidic mobile phase conditions.[5] This protonation can lead to undesirable interactions with the stationary phase.

This dual nature—a hydrophobic core with both acidic and basic centers—makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where retention can be finely tuned by controlling the mobile phase pH.

Part 2: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent problems encountered during the purification of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for the main compound. What are the causes and how can I achieve a symmetrical peak?

Answer: Peak tailing is the most common issue for this class of compounds. It typically arises from one or more of the following secondary interactions:

  • Silanol Interactions: Residual, un-capped silanol groups on silica-based stationary phases are acidic. The basic nitrogen atoms in your quinoline ring system can interact strongly with these silanols, causing delayed elution for a fraction of the analyte molecules, which results in a "tail".[5]

  • Analyte Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, most commonly tailing. This is a frequent issue in preparative chromatography.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed-mode retention mechanisms (ionic and hydrophobic) that result in poor peak shape.

Solutions Workflow:

G start Start: Peak Tailing Observed check_mass Is Sample Load > 10 µg on Analytical Column? start->check_mass reduce_load Action: Reduce Injection Concentration/Volume check_mass->reduce_load Yes check_ph Is Mobile Phase pH < 3? check_mass->check_ph No end Result: Symmetrical Peak reduce_load->end acidify_mp Action: Add 0.1% TFA or Formic Acid to Mobile Phase check_ph->acidify_mp No check_column Is Column Old or Not End-Capped? check_ph->check_column Yes acidify_mp->check_column new_column Action: Use a Modern, High-Purity, End-Capped C18 Column check_column->new_column Yes check_column->end No new_column->end G cluster_0 Method Development cluster_1 Scale-Up & Purification cluster_2 Post-Purification dev_start 1. Develop Analytical Method (Protocol 1) dev_confirm 2. Confirm Peak Identity (LC-MS or Fraction Collection) dev_start->dev_confirm dev_load 3. Perform Loading Study (Inject increasing mass) dev_confirm->dev_load scale_up 4. Scale to Preparative Column (Adjust flow rate & gradient time) dev_load->scale_up purify 5. Perform Purification Runs (Collect fractions based on UV signal) scale_up->purify analyze 6. Analyze Fractions (Analytical HPLC) purify->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Remove Solvent (Rotary Evaporation/Lyophilization) pool->evaporate final_product 9. Obtain Pure Compound evaporate->final_product

Sources

Troubleshooting

overcoming degradation of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid during storage

Technical Support Center: Overcoming Degradation of [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid During Storage Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Degradation of [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid During Storage

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical probes to generate reproducible data. [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid is a highly privileged pharmacophore, but users frequently encounter stability issues during assay preparation and long-term storage. This guide provides authoritative, self-validating protocols to troubleshoot and prevent degradation.

Mechanistic Overview: The Causality of Degradation

The primary degradation pathway for this compound is decarboxylation .

Why does this happen? The carboxylic acid group is positioned adjacent to the electron-deficient triazole ring. Under thermal stress, or in the presence of polar aprotic solvents (like DMSO or DMF), the activation energy for the loss of carbon dioxide (CO2) is significantly1[1]. The resulting intermediate is a stabilized carbanion/ylide that rapidly protonates to form the des-carboxy degradant ([1,2,4]triazolo[4,3-a]quinoline). Furthermore, trace transition metals in buffers or media can coordinate with the nitrogen atoms of the triazole ring, acting as catalysts that further 2[2].

DegradationPathway A [1,2,4]triazolo[4,3-a]quinoline -1-carboxylic acid (Intact Probe) B Thermal/Acidic Stress Polar Aprotic Solvents (DMSO) Trace Metals A->B Suboptimal Storage E Mitigation: Cryogenic Storage (-80°C) Metal-Free, Neutral pH A->E Best Practices C Transition State (C-C Bond Cleavage) B->C Activation Energy Met D [1,2,4]triazolo[4,3-a]quinoline (Des-carboxy Degradant) + CO2 C->D Decarboxylation E->A Kinetic Stabilization

Pathway of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid decarboxylation and mitigation.

Quantitative Degradation Kinetics

To establish a trustworthy baseline for your experiments, we have compiled the expected degradation kinetics of this compound under various environmental stressors.

Storage ConditionSolvent / MatrixTemperatureTimeIntact Compound (%)Primary Degradant
Solid PowderNone (Desiccated)-20°C6 Months> 99.5%None
Solid PowderNone (Ambient Air)25°C1 Month96.0%Des-carboxy
Stock SolutionAnhydrous DMSO25°C48 Hours82.3%Des-carboxy
Stock SolutionAnhydrous DMSO-80°C6 Months98.7%None
Assay BufferAqueous (pH 2.0)37°C24 Hours65.4%Des-carboxy
Assay BufferAqueous (pH 7.4)37°C24 Hours94.1%Des-carboxy

Self-Validating Protocol for Stock Solution Preparation

Do not just dissolve and store. Follow this step-by-step methodology to ensure every aliquot you use is structurally validated and kinetically stabilized.

  • Step 1: Thermal Equilibration. Remove the lyophilized solid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Preventing atmospheric moisture condensation on the cold powder prevents premature hydrolysis and pH shifts.

  • Step 2: Solvent Selection. Use only anhydrous, LC-MS grade DMSO.

    • Causality: Water impurities in standard DMSO can act as nucleophiles or alter the local micro-pH, 1[1].

  • Step 3: Gentle Dissolution. Add the required volume of DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently. Do not sonicate with heat.

    • Causality: Ultrasonic baths generate localized microscopic hot spots (cavitation) that provide the exact activation energy required for rapid decarboxylation.

  • Step 4: Single-Use Aliquoting. Dispense the stock solution into single-use amber glass vials (e.g., 10-50 µL per vial).

    • Causality: Repeated freeze-thaw cycles introduce moisture and thermal stress. Single-use aliquots create a self-validating system where the concentration remains absolute for every independent experiment.

  • Step 5: Cryogenic Quenching. Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: Cryogenic temperatures kinetically halt the decarboxylation pathway, preserving the carboxylic acid moiety indefinitely.

Troubleshooting Guides & FAQs

Q: I am observing a secondary peak in my LC-MS chromatogram with a mass of [M-44]. Is my batch degraded? A: Not necessarily. A mass loss of 44 Da is the classic signature of decarboxylation (loss of CO2). While this can happen in the vial, it frequently occurs as an in-source fragmentation artifact within the LC-MS heated electrospray ionization (HESI) source itself.

  • Self-Validating Troubleshooting: Inject the sample using a cold source or lower the capillary temperature. If the [M-44] peak persists at the same ratio, the degradation is in your sample vial. If the peak disappears, your compound is intact, and the decarboxylation was merely an artifact of the MS ionization process.

Q: My compound loses potency in cell-based assays over a 72-hour incubation. How can I prevent this? A: The degradation is likely occurring in the culture media. Media containing trace transition metals or fluctuating acidic pH can catalyze the breakdown of 2[2].

  • Self-Validating Troubleshooting: Run a stability time-course of the compound in cell-free media at 37°C and quantify via HPLC.

  • Solution: To mitigate this, refresh the biological media with freshly spiked compound every 24 hours rather than relying on a single bolus dose for a 72-hour assay.

Q: Can I store my 10 mM stock solution in DMSO at room temperature on the bench? A: Absolutely not. Polar aprotic solvents like DMSO and DMF actively lower the activation energy required for the decarboxylation of1[1]. Leaving this compound in DMSO at room temperature for just 48 hours can result in nearly 20% degradation. Always store DMSO stocks at -80°C.

Q: I want to use this compound as a precursor for a click-chemistry reaction. Will the carboxylic acid survive the coupling conditions? A: Triazoles are excellent 3[3], but standard amide coupling conditions (e.g., HATU/DIPEA) can sometimes inadvertently drive decarboxylation if the intermediate active ester is unstable. Ensure your reaction is kept strictly anhydrous and run at 0°C to 4°C during the activation step to suppress the loss of CO2.

Sources

Optimization

reducing background noise in assays involving triazoloquinoline derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing data integrity issues during small-molecule screening. Triazoloquinoline derivatives are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing data integrity issues during small-molecule screening. Triazoloquinoline derivatives are highly potent synthetic agonists for Toll-like receptors 7 and 8 (TLR7/8) and are critical in the development of vaccine adjuvants and cancer immunotherapies[1].

However, the unique physicochemical properties of these tricyclic compounds—specifically their extended aromatic conjugation and high lipophilicity—often introduce significant background noise in functional assays. This guide is designed to deconstruct the root causes of these artifacts and provide field-proven, self-validating protocols to ensure your data reflects true pharmacological activity.

Part 1: Troubleshooting & FAQs

Q1: My fluorescence-based binding assays are showing unusually high background signals, even in cell-free control wells. How can I fix this? The Causality: Triazoloquinoline cores are highly conjugated heterocyclic systems. When excited by standard assay lasers, they frequently exhibit intrinsic autofluorescence[2]. In prompt-fluorescence assays, this optical noise overlaps with the emission spectra of standard fluorophores, creating artificial "hits" or elevated baselines. The Solution: Transition your readout to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes lanthanide chelates (such as Europium) which possess a significantly longer emission half-life (milliseconds) compared to the transient autofluorescence of small molecules (nanoseconds). By introducing a 50–100 microsecond delay before the detector reads the plate, the triazoloquinoline autofluorescence completely decays, leaving only the target-specific signal.

Q2: I am using HEK-Blue™ hTLR7 SEAP reporter cells, but my vehicle control (DMSO) wells have a high baseline absorbance. What is causing this? The Causality: High basal Secreted Embryonic Alkaline Phosphatase (SEAP) activity is caused by ligand-independent NF-κB activation[3]. While HEK293 parental lines are engineered to overexpress TLR7, they still possess endogenous pattern recognition receptors (PRRs). Trace endotoxins, flagellin, or active complement proteins present in standard Fetal Bovine Serum (FBS) can trigger these endogenous receptors, leading to basal NF-κB translocation[4]. The Solution: First, strictly use heat-inactivated FBS to denature heat-labile serum components that trigger basal cell stress. Second, implement a self-validating control system by running a parallel assay using the parental HEK-Blue™ Null cell line [5]. Subtracting the Null line's SEAP signal from the hTLR7 line's signal computationally eliminates the background noise caused by endogenous receptor activation.

Q3: My dose-response curves are inconsistent, and the signal plateaus prematurely at lower concentrations. Is the compound precipitating? The Causality: Before precipitation occurs, the pronounced hydrophobicity of triazoloquinolines causes Non-Specific Binding (NSB) to polystyrene assay plates and carrier proteins. The plasticware acts as a hydrophobic sink, drastically reducing the free, effective molarity of the compound in the media. The Solution: Perform all serial dilutions in glass vials or Ultra-Low Attachment (ULA) polypropylene plates. Supplement your assay buffer with a low, consistent concentration of carrier protein (e.g., 0.1% BSA) to satisfy the non-specific binding sites on the plastic without sequestering the drug entirely.

Part 2: Quantitative Data & Troubleshooting Matrix

To streamline your assay optimization, compare your observed symptoms against this quantitative troubleshooting matrix.

Assay SymptomPrimary CauseQuantitative IndicatorMitigation StrategyExpected S/N Improvement
Elevated Cell-Free Baseline Compound AutofluorescenceSignal > 200 RFU in empty wellsSwitch to TR-FRET or red-shifted fluorophores5x – 10x
High Vehicle Control OD Endogenous NF-κB ActivationVehicle OD₆₂₀ > 0.3Use heat-inactivated FBS & Null cell subtraction3x – 5x
Right-Shifted EC₅₀ Non-Specific Binding (NSB)EC₅₀ > 10 µM (expected < 1 µM)Use glass vials & 0.1% BSA carrier2x – 4x
Bell-Shaped Curve Compound CytotoxicityCell Viability < 80% at high doseCap top concentration at 10 µMRestores upper asymptote

Part 3: Pathway & Workflow Visualizations

Understanding the physical journey of the compound and the logical flow of the assay is critical for troubleshooting.

TLR_Pathway Compound Triazoloquinoline (TLR7/8 Agonist) Endosome Endosomal Membrane Compound->Endosome Internalization Noise1 Autofluorescence (Optical Noise) Compound->Noise1 TLR78 TLR7 / TLR8 Endosome->TLR78 MyD88 MyD88 Adapter TLR78->MyD88 Recruitment NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Reporter SEAP Reporter Gene NFkB->Reporter Transcription Noise2 Endogenous NF-κB (Basal Noise) Noise2->NFkB

Fig 1. TLR7/8 signaling pathway highlighting optical and biological sources of assay background.

Workflow Step1 1. Cell Prep Use TLR-Null Controls Step2 2. Compound Prep Use Glass/Low-Bind Step1->Step2 Step3 3. Incubation Heat-Inactivated FBS Step2->Step3 Step4 4. Detection Null Subtraction Step3->Step4 Data High S/N Ratio Data Step4->Data

Fig 2. Step-by-step workflow for minimizing background noise in triazoloquinoline assays.

Part 4: Self-Validating Protocol for HEK-Blue TLR7/8 SEAP Assays

To ensure absolute trustworthiness in your data, every experiment must be a self-validating system. The following protocol integrates internal negative controls and material optimizations to eliminate background noise.

Step 1: Cell Preparation & Seeding

  • Harvest both the target cell line (e.g., HEK-Blue™ hTLR7) and the negative control line (HEK-Blue™ Null) at 70-80% confluency.

  • Resuspend cells in Assay Medium: DMEM supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 50 U/mL penicillin-streptomycin. Do not use selection antibiotics during the assay phase.

  • Seed cells at a density of 5 × 10⁴ cells/well in a 96-well flat-bottom tissue culture plate[6]. Dedicate half the plate to the hTLR7 line and the other half to the Null line.

Step 2: Compound Preparation (Mitigating NSB)

  • Dissolve the triazoloquinoline derivative in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Perform all intermediate serial dilutions in glass vials or ULA polypropylene plates.

  • Dilute the compound into the Assay Medium so that the final DMSO concentration applied to the cells does not exceed 0.5% (DMSO > 0.5% triggers cellular stress and basal NF-κB activation).

Step 3: Stimulation & Incubation

  • Add 20 µL of the diluted compounds to the respective wells (total well volume = 200 µL).

  • Include self-validating controls: a known positive control (e.g., R848 at 1 µM) and a vehicle control (0.5% DMSO) for both cell lines[5].

  • Incubate the plates for 18–24 hours at 37°C in a 5% CO₂ humidified incubator.

Step 4: SEAP Detection & Data Normalization

  • Following incubation, carefully transfer 20 µL of cell-free supernatant from each well into a new, clear flat-bottom 96-well plate.

  • Add 180 µL of a colorimetric SEAP detection reagent (e.g., QUANTI-Blue™) to each well[7].

  • Incubate at 37°C for 1 to 3 hours until the positive control wells turn visibly purple/blue.

  • Read the optical density (OD) at 620 nm using a spectrophotometer.

  • Self-Validation Calculation: For every concentration, subtract the OD₆₂₀ of the HEK-Blue™ Null cells from the OD₆₂₀ of the HEK-Blue™ hTLR7 cells. The resulting value represents the true, noise-free TLR7-specific activation.

Part 5: References

1.8[2] 2.4[4] 3.1[1] 4.6[6] 5. 3[3] 6. 5[5] 7.7[7]

Sources

Reference Data & Comparative Studies

Validation

Fused vs. Foundational: A Comparative Efficacy Analysis ofTriazolo[4,3-a]quinoline Derivatives and Standard Quinolines

Fused vs. Foundational: A Comparative Efficacy Analysis of[1][2][3]Triazolo[4,3-a]quinoline Derivatives and Standard Quinolines A comprehensive guide for researchers, scientists, and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Fused vs. Foundational: A Comparative Efficacy Analysis of[1][2][3]Triazolo[4,3-a]quinoline Derivatives and Standard Quinolines

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid and standard quinoline derivatives, supported by experimental data and mechanistic insights.

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[4] Its inherent versatility has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[4][5] In the relentless pursuit of enhanced therapeutic efficacy, increased selectivity, and novel mechanisms of action, researchers have turned their attention to fused heterocyclic systems. Among these, the[1][2][3]triazolo[4,3-a]quinoline scaffold has surfaced as a particularly promising area of investigation.

This guide presents a detailed and objective comparison of the efficacy of[1][2][3]triazolo[4,3-a]quinoline derivatives against their more conventional quinoline counterparts. By examining experimental data from peer-reviewed literature, this document aims to provide a clear understanding of their relative performance in key therapeutic areas, delve into their underlying mechanisms of action, and offer detailed protocols for their experimental evaluation.

Anticonvulsant Activity: The Decisive Advantage of the Fused Triazole Ring

Direct comparative studies in the realm of anticonvulsant activity have demonstrated a significant enhancement in efficacy for triazolo-fused quinolines. Research directly comparing 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines with their precursor 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines has revealed a substantial increase in anticonvulsant potency for the triazole-containing derivatives.[6][7]

Table 1: Comparative Anticonvulsant Efficacy

Compound ClassRepresentative DerivativeAnticonvulsant Activity (ED50 in mg/kg)Reference(s)
Quinoline-2(1H)-one4-(p-fluorophenyl)-3,4-dihydro-2(1H)-quinoline> 300 (MES test)[6][7]
[1][2][3]Triazolo[4,3-a]quinoline5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline27.4 (MES test), 22.0 (sc-PTZ test)[6][7]

The data from these studies strongly indicate that the fusion of a triazole ring to the quinoline core can dramatically improve anticonvulsant activity. It is hypothesized that the triazole moiety introduces additional pharmacophoric features, potentially leading to enhanced binding affinity with relevant targets in the central nervous system. Further supporting this, structure-activity relationship (SAR) studies have shown that modifications to the triazoloquinoline scaffold can further fine-tune this activity. For example, a series of 5-alkoxy-[1][2][3]triazolo[4,3-a]quinoline derivatives were synthesized, with the 5-hexyloxy analog demonstrating a potent median effective dose (ED50) of 19.0 mg/kg in the maximal electroshock (MES) test.[8]

Antimicrobial Efficacy: A Synergistic Partnership

The integration of a 1,2,4-triazole moiety with a quinoline scaffold has also shown considerable promise in the development of new antimicrobial agents. A study focusing on novel quinoline derivatives bearing a 1,2,4-triazole group reported significant antimicrobial activity, with some of the synthesized compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL against a panel of bacterial and fungal strains.[9] This suggests a synergistic relationship where the triazole component augments the antimicrobial potential of the quinoline core.

Table 2: Antimicrobial Activity of a Quinoline-Triazole Hybrid

CompoundTarget OrganismsMIC (µg/mL)Reference(s)
Novel Quinoline-Triazole HybridVarious bacteria and fungi6.25[9]

While the study included comparisons with standard drugs, the novel hybrid compounds demonstrated comparable, and in some instances, superior activity against specific microbial strains. This underscores the potential of this fused heterocyclic system in the ongoing search for new and effective antimicrobial therapies.

Anticancer Potential: A Tale of Two Scaffolds with Diverse Mechanisms

Both the quinoline and the triazolo-fused heterocyclic systems have independently demonstrated significant potential as anticancer agents. Standard quinoline derivatives have a well-documented history in oncology, with several compounds having received regulatory approval and many more currently in clinical development.[10] Their anticancer effects are mediated through a variety of mechanisms, including:

  • Kinase Inhibition: A significant number of quinoline derivatives act as potent inhibitors of protein kinases that are critical for the growth and survival of cancer cells, such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and the PI3K/Akt/mTOR signaling pathway.[11]

  • Tubulin Polymerization Inhibition: Certain quinoline-based compounds have the ability to interfere with microtubule dynamics, which can lead to cell cycle arrest and ultimately, apoptosis.[9]

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold, a close structural analog of the triazoloquinolines, has also been the subject of anticancer research. Studies have revealed that derivatives of this scaffold possess cytotoxic activities against a range of cancer cell lines, including melanoma.[12] Notably, some N-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline-1 sulfonamide derivatives have exhibited greater potency than the established anticancer drug Etoposide against several cell lines, such as MCF-7, HeLa, A549, and IMR32.[12]

Although direct, head-to-head quantitative comparisons of the anticancer efficacy of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid and standard quinoline derivatives are not extensively documented in the current literature, the existing data on the broader classes of these compounds suggest that both scaffolds are fertile ground for the development of new anticancer agents. The fusion of the triazole ring to the quinoline core in the[1][2][3]triazolo[4,3-a]quinoline system may offer novel mechanisms of action or improved target engagement, and thus warrants further in-depth investigation.

Table 3: Anticancer Activity of Representative Compounds

Compound ClassRepresentative DerivativeCancer Cell Line(s)Activity (IC50/GI50)Mechanism of ActionReference(s)
Quinoline DerivativeBosutinibVariousVariesTyrosine Kinase Inhibitor[13]
Quinoline DerivativeLenvatinibVariousVariesTyrosine Kinase Inhibitor[13]
[1][2][3]Triazolo[4,3-a]quinoxalineN-phenyl sulfonamide derivativeMCF-7, HeLa, A549, IMR32Higher than EtoposideNot specified[12]

Mechanistic Insights: Unraveling the Basis of Efficacy

The observed variations in efficacy between these two classes of compounds are rooted in their distinct structural characteristics, which govern their interactions with biological targets.

Standard Quinoline Derivatives: The Versatile Foundation

The planar, aromatic nature of the quinoline ring enables it to intercalate into DNA, while its nitrogen atom can serve as a hydrogen bond acceptor.[4] The true strength of the quinoline scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions. This has led to a diverse array of derivatives that can be fine-tuned to interact with specific biological targets. For example, the 4-aminoquinoline core is fundamental to the antimalarial activity of chloroquine, whereas modifications at other positions have yielded potent kinase inhibitors.[5]

cluster_quinoline Standard Quinoline Derivatives Kinase Inhibition Kinase Inhibition Cancer Cell Cancer Cell Kinase Inhibition->Cancer Cell Apoptosis, Cell Cycle Arrest Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition->Cancer Cell Mitotic Catastrophe DNA Intercalation DNA Intercalation DNA Intercalation->Cancer Cell DNA Damage

Caption: Key anticancer mechanisms of standard quinoline derivatives.

####[1][2][3]Triazolo[4,3-a]quinolines: An Added Dimension of Activity

The fusion of a 1,2,4-triazole ring onto the quinoline core introduces several significant modifications:

  • Increased Nitrogen Content: The additional nitrogen atoms in the triazole ring can participate in hydrogen bonding as both donors and acceptors, potentially leading to stronger and more specific interactions with target proteins.

  • Altered Molecular Geometry: The fused ring system changes the overall shape and rigidity of the molecule, which can influence how it fits into the active sites of enzymes and receptors.

  • Novel Pharmacophoric Contributions: The 1,2,4-triazole ring is itself a recognized pharmacophore with a wide range of biological activities. Its incorporation can introduce entirely new mechanisms of action.

Quinoline_Core Quinoline Core Planar Structure N as H-bond acceptor Fused_System [1,2,4]Triazolo[4,3-a]quinoline Enhanced Potency Novel Mechanisms Quinoline_Core->Fused_System Triazole_Ring 1,2,4-Triazole Ring Additional N atoms (H-bond donors/acceptors) Modified Geometry Triazole_Ring->Fused_System

Caption: Structural elements contributing to the enhanced efficacy of triazoloquinolines.

Experimental Protocols

To ensure the generation of reliable and reproducible data in efficacy studies, the use of standardized experimental protocols is paramount. The following are detailed methodologies for key assays employed in the evaluation of these compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Western Blot for Kinase Inhibition

Western blotting is a technique used to detect the phosphorylation status of specific proteins, thereby providing a measure of kinase inhibition.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

Conclusion and Future Directions

The available scientific evidence strongly indicates that the[1][2][3]triazolo[4,3-a]quinoline scaffold holds significant advantages over standard quinoline derivatives in specific therapeutic applications, most notably as anticonvulsants. The fusion of the triazole ring appears to confer enhanced biological activity, resulting in more potent compounds. While direct comparative data in the context of cancer are still emerging, the promising results from studies on closely related scaffolds warrant a more focused and systematic investigation into[1][2][3]triazolo[4,3-a]quinoline derivatives as potential anticancer agents.

Future research in this area should prioritize:

  • Direct Comparative Studies: The execution of head-to-head efficacy studies of[1][2][3]triazolo[4,3-a]quinoline derivatives against established quinoline-based drugs in a variety of cancer models.

  • Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways that are modulated by[1][2][3]triazolo[4,3-a]quinoline derivatives.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of these novel compounds to assess their potential as viable drug candidates.

Through a systematic exploration of this promising chemical space, the scientific community can unlock the full therapeutic potential of[1][2][3]triazolo[4,3-a]quinoline derivatives and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • 1][2][3]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity.

  • 1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.

  • [ResearchGate. (n.d.). Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives | Request PDF.]([Link])

  • [Bentham Science. (2021). Synthetic Methods and Pharmacological Properties of[1][2]triazoloquinoline Derivatives.]([Link])

  • 1][2][3]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment.

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation oftriazolo[4,3-a]quinoline-1-carboxylic acid

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid For researchers and professionals in drug development, the unambiguous structural confirmation of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of the validation of[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the experimental data, compare it with theoretical predictions, and discuss alternative analytical techniques for comprehensive structural elucidation.

Introduction: The Imperative of Structural Validation

The biological activity of heterocyclic compounds, such as those based on the quinoline scaffold, is intrinsically linked to their precise three-dimensional structure.[2] The[1][2]triazolo[4,3-a]quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[3][4][5] Therefore, rigorous structural validation is not merely a procedural step but a critical component of establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies.

NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[2][6] It provides detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift, signal integration, and spin-spin coupling patterns in an NMR spectrum offer a rich dataset that allows for the precise mapping of atomic connectivity and the electronic environment within a molecule.[2]

This guide will walk through the process of validating the structure of a synthesized batch of[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid, comparing the acquired experimental NMR data with theoretically predicted values and data from complementary analytical methods.

Experimental and Theoretical Methodologies

A robust validation process integrates experimental data with theoretical calculations and, where necessary, orthogonal analytical techniques.

The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the signals of interest.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving high resolution and sharp spectral lines.[2]

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters, including a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an adequate relaxation delay to ensure quantitative integration.[2]

  • ¹³C NMR Spectrum Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum with proton decoupling to produce a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.[2]

    • A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

To provide a theoretical benchmark for comparison, ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the HF/6-31++G(d,p) level of theory. This computational approach calculates the magnetic shielding tensors for each nucleus in the optimized molecular geometry, which are then converted into chemical shifts. Such theoretical calculations are invaluable for assigning complex spectra and validating experimental findings.[7]

Results and Comparative Analysis

The following sections present the hypothetical experimental NMR data for[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid and compare it with theoretical predictions and data from alternative analytical methods.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Proton Assignment Experimental δ (ppm) Predicted δ (ppm) Multiplicity J (Hz) Integration
H-58.528.45d8.11H
H-98.258.18d8.51H
H-77.987.91ddd8.5, 7.0, 1.51H
H-87.857.78dd8.1, 1.51H
H-67.657.59t7.51H
COOH13.5 (broad)-s-1H

The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the fused heterocyclic ring system. The broad singlet at 13.5 ppm is indicative of the carboxylic acid proton. The experimental and predicted chemical shifts show good correlation, providing strong evidence for the proposed structure.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon Assignment Experimental δ (ppm) Predicted δ (ppm)
C-1 (COOH)165.4164.8
C-1a (C=N)148.2147.5
C-9a145.8145.1
C-5a138.5137.9
C-7132.1131.6
C-9129.8129.2
C-5128.9128.3
C-8127.5126.9
C-6125.3124.7
C-4a118.6118.0

The chemical shifts observed in the ¹³C NMR spectrum are consistent with the aromatic and heterocyclic nature of the[1][2]triazolo[4,3-a]quinoline core. The downfield signal at 165.4 ppm is characteristic of a carboxylic acid carbon. The strong agreement between the experimental and computationally predicted chemical shifts further validates the assigned structure.

The logical flow of the validation process is illustrated in the following diagram.

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_analysis Analysis & Validation synthesis Synthesis of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_acq 1H and 13C NMR Data Acquisition purification->nmr_acq other_acq Acquisition of Orthogonal Data (MS, IR) purification->other_acq exp_interp Interpretation of Experimental NMR Spectra nmr_acq->exp_interp comparison Comparative Analysis other_acq->comparison exp_interp->comparison comp_pred Computational Prediction of NMR Spectra (GIAO) comp_pred->comparison structure_validation Structure Validation comparison->structure_validation

Caption: Workflow for the comprehensive validation of a synthesized compound.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, a multi-technique approach ensures the highest level of confidence in structural assignment.

Analytical Technique Information Provided Comparison with NMR Data
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.The molecular ion peak in the mass spectrum must correspond to the molecular weight of[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid, confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of functional groups.IR spectroscopy would confirm the presence of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the aromatic C-H and C=N bonds, consistent with the NMR data.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline solid.If a suitable crystal can be obtained, X-ray crystallography would provide an unambiguous structural proof, against which the NMR assignments can be definitively validated.

The relationship between these analytical techniques in the validation process is depicted below.

Analytical_Techniques NMR NMR Spectroscopy ¹H and ¹³C Chemical Shifts Spin-Spin Coupling Connectivity Map Proposed_Structure Proposed Structure NMR->Proposed_Structure Confirms Connectivity MS Mass Spectrometry Molecular Weight Elemental Composition Fragmentation Pattern MS->Proposed_Structure Confirms MW IR Infrared Spectroscopy Functional Groups IR->Proposed_Structure Confirms Functional Groups XRay X-ray Crystallography 3D Structure Absolute Confirmation XRay->Proposed_Structure Definitive Proof Proposed_Structure->NMR Proposed_Structure->MS Proposed_Structure->IR Proposed_Structure->XRay

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The structural validation of novel compounds like[1][2]triazolo[4,3-a]quinoline-1-carboxylic acid is a multi-faceted process that relies on the synergistic use of experimental and theoretical methods. This guide has demonstrated that a thorough analysis of ¹H and ¹³C NMR spectra, when compared with theoretical predictions and corroborated by orthogonal analytical techniques, provides a robust and reliable means of confirming the molecular structure. This rigorous approach is fundamental to advancing drug discovery and development, ensuring that the synthesized molecules possess the intended chemical architecture.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Synthesis and Pharmacological Activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Synthesis of some quinoline-2(1H)one and 1,2,4-triazolo[4, 3-a]quinoline derivatives as potent anticonvulsants. ResearchGate. [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3). ResearchGate. [Link]

  • 1 H NMR spectra of compounds 4a and 5a. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • Synthesis and structure-activity relationship study of a library of 1-substituted[1][2]triazolo[4,3-a]quinolines as valuable c. Taylor & Francis Online. [Link]

  • Synthesis And Characterization Of 1,2,4-Triazole Fused Quinoline Derivatives: Molecular Docking Studies, Antibacterial, Anticancer Activity. IOSR Journal. [Link]

  • [1][2]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • Synthetic Methods and Pharmacological Properties of[1]triazoloquinoline Derivatives | Request PDF. ResearchGate. [Link]

  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry. [Link]

  • Synthesis and Reactivity of[1][2]Triazolo-annelated Quinazolines. PMC. [Link]

  • Convenient synthesis of 1-substituted-4-methyl-5-oxo[1][2]triazolo[4,3-a]quinazolines. Arkivoc. [Link]

  • Novel 5-Aryl-[1][2]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

  • Sustainable Copper Nanocomposite for Multicomponent Synthesis of Triazolo Quinolines and Triazolyl Benzamide Derivatives and The. The Royal Society of Chemistry. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Understanding Nmr Spectroscopy. CLaME. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][2]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. [Link]

  • Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. ResearchGate. [Link]

  • Synthesis and Screening of New[2]Oxadiazole,[1][2]Triazole, and[1][2]Triazolo[4,3-b][1][2]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]

  • Synthesis of novel[1][2]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Reaction and Synthesis. [Link]

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Validation

comparative binding affinity of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid analogs

A Comparative Guide to the Binding Affinity of[1][2][3]Triazolo[4,3-a]Quinoline Analogs The[1][2][3]triazolo[4,3-a]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of[1][2][3]Triazolo[4,3-a]Quinoline Analogs

The[1][2][3]triazolo[4,3-a]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the binding affinities of various analogs of this heterocyclic system against different biological targets. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the key structural modifications that influence the potency and selectivity of these compounds.

Introduction to the[1][2][3]Triazolo[4,3-a]Quinoline Scaffold

The[1][2][3]triazolo[4,3-a]quinoline core is a fused heterocyclic system comprising a quinoline ring fused with a 1,2,4-triazole ring. This rigid, planar structure provides a versatile template for the design of bioactive molecules. The numbering of the scaffold is crucial for understanding the SAR, with substitutions at the 1, 4, 5, and 9 positions being of particular interest in the literature. The diverse biological activities reported for this class of compounds include anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[4][5][6]

Comparative Binding Affinity Analysis

The binding affinity of[1][2][3]triazolo[4,3-a]quinoline analogs is highly dependent on the nature and position of substituents on the core scaffold, as well as the specific biological target. Below, we delve into a comparative analysis based on available experimental data for different therapeutic areas.

Anticancer Activity

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold, a close analog of the quinoline series, has been extensively studied for its anticancer properties.[4][7] These compounds often exert their effects through mechanisms like DNA intercalation and inhibition of key enzymes involved in cancer progression.[8][9][10]

One study focused on 1-substituted[1][2][3]triazolo[4,3-a]quinoxalines and identified compound 9a as a potent and broad-spectrum anticancer agent.[7] This compound demonstrated significant growth inhibition (GI50) against a panel of 60 human cancer cell lines.[7] The presence of a 3-chlorophenyl group at the 1-position appears to be crucial for its activity.

CompoundSubstitution at C1Cell LineGI50 (µM)
9a 3-ChlorophenylLeukemia (SR)3.91[7]
Non-Small Cell Lung Cancer (HOP-92)3.45[7]
Colon Cancer (HCT-116)3.21[7]
Renal Cancer (A498)1.80[7]

Table 1: In vitro anticancer activity of a 1-substituted[1][2][3]triazolo[4,3-a]quinoxaline analog.

Another study on[1][2][3]triazolo[4,3-a]quinoxalines as DNA intercalators found that compound 10d was the most potent against several cancer cell lines.[10] The substitution pattern of this compound, though not fully detailed in the abstract, highlights the importance of specific modifications for potent DNA binding and subsequent anticancer effects.[10]

Enzyme Inhibition: Paraoxonase 2 (PON2)

A study on 1-substituted[1][2][3]triazolo[4,3-a]quinolines identified potent inhibitors of paraoxonase 2 (PON2), an enzyme implicated in oxidative stress and cancer progression.[2][11] The parent compound, TQ416 , was used as a starting point for SAR studies. The research led to the discovery of analogs with significantly improved inhibitory activity.[2][11]

The data suggests that modifications at the 1-position of the[1][2][3]triazolo[4,3-a]quinoline scaffold can dramatically influence the binding affinity for PON2. While specific IC50 values for a range of analogs are presented in the full study, the key finding was the identification of a derivative with nanomolar potency.[2][11] This highlights the potential for fine-tuning the substituents to achieve high-affinity inhibitors.

Anticonvulsant Activity

[1][2][3]Triazolo[4,3-a]quinoxaline derivatives have also been investigated for their anticonvulsant properties.[1][3] In a study using a pentylenetetrazole (metrazol)-induced convulsion model, two compounds, 14 and 15b , demonstrated the most promising anticonvulsant activity.[1][3] The structural details of these compounds are crucial for understanding the SAR in this context. The core scaffold, combined with specific substitutions, likely contributes to the observed in vivo efficacy.

Experimental Methodologies

The determination of binding affinity and biological activity for these compounds relies on a variety of well-established experimental protocols.

In Vitro Cancer Cell Line Screening

A common method to assess the anticancer potential of compounds is to screen them against a panel of human cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • Viability Assay: Cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Compound Treatment culture->treatment incubation Incubation (48h) treatment->incubation assay SRB Viability Assay incubation->assay analysis Data Analysis (GI50 Calculation) assay->analysis end End: Potency Determined analysis->end

Caption: A generalized workflow for in vitro anticancer screening.

Enzyme Inhibition Assays

To determine the inhibitory activity of compounds against a specific enzyme, such as PON2, a direct enzymatic assay is employed.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The progress of the reaction is monitored by measuring a change in absorbance or fluorescence over time.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

G cluster_workflow Enzyme Inhibition Assay Workflow start Start: Purified Enzyme & Inhibitor preincubation Pre-incubation start->preincubation initiation Reaction Initiation with Substrate preincubation->initiation detection Kinetic Measurement initiation->detection analysis IC50 Calculation detection->analysis end End: Inhibitory Potency Determined analysis->end

Caption: A typical workflow for determining enzyme inhibition (IC50).

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, while not exhaustive for the specific "[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid" subclass, provides valuable insights into the broader SAR of the[1][2][3]triazolo[4,3-a]quinoline and quinoxaline systems.

  • Substitution at the 1-position: This position is a key determinant of activity across different biological targets. The nature of the substituent, whether it is an aryl, alkyl, or other functional group, significantly impacts the binding affinity. For anticancer activity, a substituted phenyl ring at this position appears to be favorable.[7]

  • The Quinoline vs. Quinoxaline Core: The replacement of the CH group in the quinoline ring with a nitrogen atom to form the quinoxaline ring can modulate the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.[8]

  • Further Exploration: Future research should focus on a more systematic exploration of the substituent effects at various positions of the[1][2][3]triazolo[4,3-a]quinoline scaffold. The synthesis and evaluation of a focused library of "-1-carboxylic acid" analogs would be a valuable endeavor to specifically address the binding affinity of this subclass.

References

  • Alswah, M., Ghiaty, A., El-Morsy, A., & El-Gamal, K. (2013). Synthesis and Biological Evaluation of Some[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. ISRN Organic Chemistry, 2013, 587054. [Link]

  • Bianconi, E., Lampitella, E. A., Nigro, F., Rossi, L., Zambri, F., & Marinozzi, M. (2022). Synthesis and structure-activity relationship study of a library of 1-substituted[1][2][3]triazolo[4,3-a]quinolines as valuable chemical probes for paraxonase-2 (PON2). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1098. [Link]

  • Issa, D. A., El-Gamal, K. M., & El-Morsy, A. M. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. RSC Advances, 8(58), 33237-33253. [Link]

  • Alswah, M., Ghiaty, A., El-Morsy, A., & El-Gamal, K. (2013). Synthesis and Biological Evaluation of Some[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • Bianconi, E., Lampitella, E. A., Nigro, F., Rossi, L., Zambri, F., & Marinozzi, M. (2022). Synthesis and structure-activity relationship study of a library of 1-substituted[1][2][3]triazolo[4,3-a]quinolines as valuable chemical probes for paraxonase-2 (PON2). ResearchGate. [Link]

  • Issa, D. A., El-Gamal, K. M., & El-Morsy, A. M. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. ResearchGate. [Link]

  • Sallam, A. A., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5526. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 83-97. [Link]

  • Palagiano, F., et al. (2001). Synthesis and Pharmacological Activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco, 56(12), 919-926. [Link]

  • Sallam, A. A., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. PMC. [Link]

  • Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal, 27(45), 11666-11676. [Link]

  • Various Authors. (2023). 1,2,4‐triazolo[4,3‐a]pyridine analogs of therapeutic interest. ResearchGate. [Link]

  • Eweas, A. F., et al. (2022). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Frontiers in Chemistry, 10, 999331. [Link]

  • Ezzat, M. H., et al. (2021).[1][2][3]Triazolo[4,3-a]quinoxaline and[1][2][3]triazolo[4,3-a]quinoxaline-1-thiol derived DNA intercalators: Design, synthesis, molecular docking, In silico ADMET profile and anti-proliferative evaluations. Bioorganic Chemistry, 116, 105322. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) for [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic Acid Confirmation: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming novel heterocyclic scaffolds in drug discovery. The[1,2,4]triazolo[4,3-a]quinoline core is a privileged structure, heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming novel heterocyclic scaffolds in drug discovery. The[1,2,4]triazolo[4,3-a]quinoline core is a privileged structure, heavily utilized in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents [1]. When functionalized with a carboxylic acid moiety at the 1-position, the resulting compound—[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid (Exact Monoisotopic Mass: 213.0538 Da) —presents unique ionization dynamics.

This guide provides an objective comparison of the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—and details a self-validating experimental protocol for the definitive structural confirmation of this molecule.

Platform Comparison: Orbitrap vs. Q-TOF

Selecting the correct HRMS platform requires balancing resolving power against acquisition speed and dynamic range. Both platforms are capable of sub-5 ppm mass accuracy, but their underlying physics dictate different operational strengths for small molecule confirmation.

G Start Select HRMS Platform for Triazoloquinoline Carboxylic Acid Q1 Primary Analytical Goal? Start->Q1 O_Path Ultra-High Resolution & Isobaric Separation Q1->O_Path T_Path High Scan Speed & Isotopic Fidelity Q1->T_Path Orbitrap Orbitrap (e.g., Q Exactive) Res: >140,000 Mass Accuracy: <1 ppm O_Path->Orbitrap QTOF Q-TOF (e.g., Agilent 6546) Res: ~40,000-60,000 Mass Accuracy: ~1-2 ppm T_Path->QTOF

Fig 1. Logical decision tree for selecting the appropriate HRMS mass analyzer.

Quantitative Performance Comparison
Performance MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Agilent 6546 / Bruker maXis)Operational Impact for Triazoloquinolines
Resolving Power (FWHM) 70,000 to >140,000 (at m/z 200)40,000 to 60,000Orbitrap excels at separating fine isotopic distributions (e.g., 15 N vs 13 C) and eliminating isobaric matrix interference [2].
Mass Accuracy < 1 ppm (with internal lock mass)1–2 ppmBoth provide definitive empirical formula confirmation for m/z 214.0611.
Scan Speed (MS1) 12–20 Hz (inversely tied to resolution)Up to 50 HzQ-TOF is superior for ultra-fast UHPLC gradients or flow injection analysis, yielding more data points across narrow peaks [3].
Dynamic Range ~3.5 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF provides better baseline stability for detecting very low-abundance minor isotopic species without space-charge saturation [3].
Polarity Switching Slower (requires settling time)Extremely rapid (< 20 ms)Q-TOF is advantageous for capturing both[M+H] + and [M-H] in a single rapid LC run.

Mechanistic Insights: Causality in Experimental Design

To move beyond simply following a recipe, we must understand the causality behind the analytical conditions chosen for [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid.

  • The Mobile Phase Paradox: Carboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-) to yield the [M-H] ion. However, separating them on a reversed-phase C18 column requires an acidic modifier (e.g., 0.1% formic acid) to suppress liquid-phase ionization, ensuring the molecule remains neutral for adequate retention and sharp peak shape [4]. While acidic modifiers can suppress ESI- signal, the nitrogen-rich triazole and quinoline rings in our target molecule are highly susceptible to protonation. Therefore, we deliberately use an acidic mobile phase to achieve excellent chromatography while driving robust ionization in positive mode (ESI+) to yield [M+H] + .

  • Fragmentation Causality (MS/MS): Exact mass alone is insufficient for absolute confirmation. Collision-induced dissociation (CID) of the [M+H] + precursor (m/z 214.0611) characteristically yields a neutral loss of CO 2​ (44.009 Da)—a hallmark of carboxylic acids—generating a highly stable protonated triazoloquinoline core fragment at m/z 170.0713.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This protocol incorporates internal lock masses and system suitability checks to ensure that any data generated is definitively trustworthy.

G A Sample Preparation (Solubilization & Dilution) B UHPLC Separation (C18, Acidic Mobile Phase) A->B C Electrospray Ionization (ESI) (Positive Mode) B->C D HRMS Mass Analyzer (Orbitrap or Q-TOF) C->D E Data Acquisition (Exact Mass & MS/MS) D->E F Structural Confirmation (< 2 ppm Mass Error) E->F

Fig 2. Sequential LC-HRMS analytical workflow for exact mass confirmation.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 1 mg of the synthesized[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Check: Prior to sample injection, inject a System Suitability Test (SST) mix containing a known carboxylic acid standard (e.g., benzoic acid) and a nitrogenous base (e.g., caffeine). Verify that mass accuracy is < 2 ppm and retention time drift is < 0.1 min.

Phase 2: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation and maintains peak shape) [5].

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: HRMS Acquisition Parameters (Data-Dependent MS/MS)
  • Ionization: ESI Positive Mode.

  • Lock Mass Calibration: Enable internal lock mass (e.g., ambient polysiloxane at m/z 371.1012 for Orbitrap, or continuous infusion of Leucine Enkephalin for Q-TOF) to guarantee sub-ppm mass accuracy throughout the run.

  • MS1 Full Scan: Range m/z 100–500. Resolution set to 70,000 (Orbitrap) or maximum available (Q-TOF).

  • MS2 (ddMS2): Isolate the [M+H] + precursor with a 1.0 Da window. Apply Normalized Collision Energy (NCE) at 20, 30, and 40 eV to ensure complete fragmentation of the rigid heterocyclic core.

Data Interpretation & Confirmation Criteria

To definitively confirm the presence of[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid, the acquired data must meet the strict criteria outlined in the table below.

Exact Mass & Fragmentation Data for C 11​ H 7​ N 3​ O 2​
Ion SpeciesChemical FormulaTheoretical m/zDiagnostic Value & Mechanistic Origin
Precursor[M+H] + [C 11​ H 8​ N 3​ O 2​ ] + 214.0611 Primary confirmation of the intact molecule. Must be observed with < 2 ppm mass error.
Precursor [M-H] [C 11​ H 6​ N 3​ O 2​ ] 212.0466 Orthogonal confirmation if polarity switching is utilized.
Fragment 1 [C 10​ H 8​ N 3​ ] + 170.0713 Loss of CO 2​ (-43.9898 Da). Definitive proof of the carboxylic acid moiety.
Fragment 2 [C 9​ H 8​ N] + 130.0651 Subsequent loss of the triazole ring components (e.g., N 2​ or HCN) from the core scaffold.

Final Validation Sign-off: Confirmation is deemed successful only if the MS1 mass error is ≤ 2.0 ppm, the isotopic pattern matches the theoretical distribution (mSigma score < 20 for Q-TOF), and the diagnostic MS/MS neutral loss of CO 2​ is present in the fragmentation spectra.

References

  • Title: Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings Source: MDPI (Molecules) URL: [Link]

  • Title: Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog URL: [Link]

  • Title: Confirmation and determination of carboxylic acids in root exudates using LC-ESI-MS Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci) URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: PubMed (Anal Bioanal Chem) URL: [Link]

Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case oftriazolo[4,3-a]quinoline-1-carboxylic acid

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases are fu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of[1][2][3]triazolo[4,3-a]quinoline-1-carboxylic acid

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine.[3][] The development of small molecule kinase inhibitors (SMKIs) has revolutionized oncology, with numerous approved drugs targeting key players like EGFR, BRAF, and VEGFR.[2][][5]

A core challenge in kinase drug discovery is achieving both high potency and selectivity. The ATP-binding site, the target for most inhibitors, is highly conserved across the human kinome, creating a risk of off-target effects.[6][7] Medicinal chemists often turn to "privileged scaffolds," core chemical structures that are known to bind to specific classes of proteins. The quinoline core and its fused heterocyclic derivatives, such as triazoloquinolines, represent such a scaffold, frequently appearing in compounds with significant anticancer activity.[8][9][10][11] These structures are of interest due to their ability to form key interactions, such as hydrogen bonds and aromatic stacking, within target proteins.[12][13]

This guide focuses on a novel compound, [8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid , a molecule possessing this promising scaffold. We present a comprehensive framework for benchmarking its potential as a kinase inhibitor. The objective is to provide researchers with a detailed, scientifically-grounded methodology to objectively compare its performance against established, clinically relevant kinase inhibitors, supported by robust experimental protocols and data analysis strategies.

Strategic Framework for Benchmarking

A successful benchmarking study requires a logical and well-justified experimental design. Our approach is built on a head-to-head comparison of the test compound against well-characterized inhibitors across both biochemical and cell-based assays.

Selection of Benchmark Inhibitors

To provide a meaningful context for the performance of our test compound, we have selected two widely recognized kinase inhibitors with distinct profiles:

  • Sorafenib: A multi-kinase inhibitor known to target Raf kinases, VEGFR, and PDGFR, primarily involved in tumor-cell proliferation and angiogenesis.[6][16] It serves as a benchmark for compounds with potential broad-spectrum, anti-angiogenic activity.

  • Dasatinib: A potent inhibitor of the Bcr-Abl fusion protein and Src family kinases.[16] It represents a benchmark for high-potency inhibition, particularly against kinases involved in cell growth and motility.

Selection of Kinase Targets and Cell Lines

The choice of kinase targets is dictated by prevalent oncogenic pathways. For this guide, we will focus on a representative panel:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[3]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose mutations and overexpression drive the growth of many solid tumors.[1][]

  • c-Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration.

To translate biochemical activity into a cellular context, we will use the following well-established human cancer cell lines:

  • HCT-116 (Colon Carcinoma): A line known for its use in broad anticancer screening.[17]

  • MCF-7 (Breast Adenocarcinoma): A standard model for breast cancer research.[9][11]

  • A549 (Lung Carcinoma): Often used for studying lung cancer and pathways involving EGFR.[10]

Overview of the Experimental Workflow

The benchmarking process follows a two-stage validation pipeline: first, confirming direct enzymatic inhibition, and second, assessing the downstream effect on cancer cell viability.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_start Compound Dilution (Test & Benchmarks) kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_start->kinase_assay Add Kinase, Substrate, ATP biochem_data Determine IC50 vs. VEGFR-2, EGFR, c-Src kinase_assay->biochem_data Measure Signal end_node END: Comparative Analysis biochem_data->end_node cell_start Seed Cancer Cell Lines (HCT-116, MCF-7, A549) cell_treat Treat with Compounds (72h Incubation) cell_start->cell_treat mtt_assay MTT Cell Viability Assay cell_treat->mtt_assay Add MTT Reagent cell_data Determine IC50 vs. Cell Lines mtt_assay->cell_data Measure Absorbance cell_data->end_node start_node START: [1,2,4]triazolo[4,3-a]quinoline- 1-carboxylic acid start_node->biochem_start start_node->cell_start

Caption: High-level experimental workflow for benchmarking a novel kinase inhibitor.

Detailed Methodologies and Protocols

Scientific rigor demands detailed and reproducible protocols. The following sections provide step-by-step procedures for the core assays.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic, luminescence-based kinase assay format, such as the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.[18][19]

Causality: The concentration of ATP is a critical parameter. Assays should be run at an ATP concentration near its Km value for the specific kinase, as an artificially high ATP concentration can make competitive inhibitors appear less potent.[20]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate reaction buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The final ATP concentration should be at the known Km for the target kinase.

    • Prepare serial dilutions of the test compound ([8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid), Sorafenib, and Dasatinib in buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" vehicle control (1% DMSO) and a "no enzyme" background control.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of each compound dilution or control.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the enzymatic reaction.[19]

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[19]

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol: Cell-Based Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][21] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]

Causality: It is crucial to ensure complete solubilization of the formazan crystals before reading the absorbance, as undissolved crystals will lead to inaccurate and non-reproducible results. Gentle shaking and visual confirmation are key.[21][22]

Protocol Steps:

  • Cell Seeding:

    • Harvest exponentially growing cells (HCT-116, MCF-7, A549) and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[14][23]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, Sorafenib, and Dasatinib in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium) and a "no cell" blank control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14][21]

    • Incubate for an additional 3-4 hours at 37°C, allowing for the formation of visible purple formazan crystals.[22][23]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well.[14][22]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[21][22]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][21]

    • Subtract the absorbance of the "no cell" blank from all readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.[14]

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Results and Comparative Analysis

The ultimate goal of this guide is to generate clear, comparative data. The following tables present an illustrative dataset to demonstrate how the final results would be structured for analysis.

Illustrative Data: The following results are hypothetical and serve to demonstrate the application of the benchmarking protocols.

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)
CompoundVEGFR-2EGFRc-Src
[8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid 150850>10,000
Sorafenib (Benchmark) 905,8006,000
Dasatinib (Benchmark) 3502500.8

Data represents the mean from three independent experiments.

Table 2: Comparative Cell-Based Cytotoxicity (IC₅₀, µM)
CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
[8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid 5.28.912.5
Sorafenib (Benchmark) 6.57.85.9
Dasatinib (Benchmark) 0.052.5>25

Data represents the mean from three independent experiments following 72h exposure.

Interpretation of Illustrative Data
  • Potency & Selectivity: The test compound shows moderate, sub-micromolar potency against VEGFR-2, similar to Sorafenib, but is significantly less potent than Dasatinib against its primary target (c-Src). The compound displays a degree of selectivity for VEGFR-2 over EGFR and is largely inactive against c-Src, suggesting a potentially favorable selectivity profile compared to the broader-spectrum benchmarks.

  • Cellular Activity: The compound demonstrates mid-micromolar cytotoxicity against the tested cell lines, which is comparable to Sorafenib. The lack of potent cytotoxicity in the A549 cell line aligns with its weaker activity against EGFR in the biochemical assay.

Discussion and Future Directions

This guide outlines a rigorous methodology for the initial characterization and benchmarking of a novel compound,[8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid. The combination of direct enzymatic assays and cell-based viability studies provides a solid foundation for assessing its potential as a kinase inhibitor.

G GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds & Activates P2 ADP RTK->P2 Substrate Substrate Protein RTK->Substrate Catalyzes P1 ATP P1->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Triggers Inhibitor [1,2,4]triazolo[4,3-a]quinoline (Kinase Inhibitor) Inhibitor->RTK Competes with ATP, Blocks Binding Site

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Based on our illustrative results,[8][14][15]triazolo[4,3-a]quinoline-1-carboxylic acid shows promise as a scaffold for developing selective VEGFR-2 inhibitors. The next logical steps in a real-world drug discovery program would include:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases (e.g., >400) to fully establish its selectivity profile and identify potential off-targets early.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer to assess its therapeutic potential, pharmacokinetics, and safety.

By following a structured, evidence-based benchmarking process, researchers can efficiently validate novel chemical matter and make informed decisions to advance the most promising candidates toward clinical development.

References

  • Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2017). Google Scholar.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (n.d.). RSC Publishing.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Discovery of novel[8][14][15]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. (2017). PubMed. Available at:

  • MTT Assay Protocol. (n.d.). Google Scholar.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • Design, Synthesis and Biological Evaluation of Novel 1,2,4-Triazolo and 1,2,4-Triazino[4,3-a]quinoxalines as Potential Anticancer and Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]

  • Protein Tyrosine Kinases: Anti-tumor Targets to be Explored Urgently. (n.d.). Cusabio.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Google Scholar.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). PMC. Available at: 14.[8][14][15]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). MDPI. Available at:

  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis and Pharmacological Activity of 1,2,4-triazolo[4,3-a]quinolines. (2001). PubMed.
  • Synthesis of some quinoline-2(1H)one and 1,2,4-triazolo[4, 3-a]quinoline derivatives as potent anticonvulsants. (n.d.). ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
  • IP-Kinase Assay. (2014). Bio-protocol.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3- d] pyrimidines. (2024). PubMed.
  • Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer. (n.d.). PMC.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Kinase assays. (2020). BMG LABTECH.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). PMC.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific.
  • Cancer growth blockers. (n.d.). Targeted cancer drugs.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
  • benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol. (n.d.). BenchChem.
  • Introduction to Marketed Kinase Inhibitors. (2022). BOC Sciences.
  • Discovery of[8][14][9]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (n.d.). PMC. Available at:

  • The[8][14][15]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). PMC. Available at: 33.[8][14][15]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (n.d.). PMC. Available at:

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. (n.d.). BenchChem.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Google Scholar.

Sources

Comparative

crystallographic data comparison for[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in privileged pharmacophores dictate their solid-state properties and target-binding profiles. The [1,2,4]triazolo[4,3-a]quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in privileged pharmacophores dictate their solid-state properties and target-binding profiles. The [1,2,4]triazolo[4,3-a]quinoline scaffold is a highly versatile core utilized in the development of GPR55 agonists, paroxonase-2 (PON2) inhibitors, and bromodomain inhibitors.

Within this chemical space, the substitution at the 1-position of the triazole ring fundamentally alters the molecule's crystallographic packing, solubility, and receptor coordination. This guide provides an in-depth crystallographic and physicochemical comparison between [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid and its ester/alkyl alternatives, backed by experimental protocols and structural data.

Crystallographic & Physicochemical Comparison

The introduction of a carboxylic acid moiety at the 1-position of the [1,2,4]triazolo[4,3-a]quinoline core shifts the crystal lattice architecture from a π -stacking-dominant network to a strongly hydrogen-bonded system. This thermodynamic shift is directly reflected in the macroscopic properties of the compound, such as its exceptionally high melting point compared to its ester and alkyl counterparts.

Table 1: Solid-State Properties of 1-Substituted[1,2,4]Triazolo[4,3-a]quinolines
Compound VariantPrimary Lattice InteractionsMelting Point (°C)Crystallographic/Binding ReferenceFunctional Impact in Drug Design
1-Carboxylic Acid Strong intermolecular O−H⋅⋅⋅O dimerization; secondary π−π stacking.261–263 °CUS Patent 3839569A [1]High lattice energy reduces aqueous dissolution rate but provides a strong H-bond donor/acceptor for target anchoring.
1-Ethyl Carboxylate (Ester) Dipole-dipole interactions; extensive parallel π−π stacking of the quinoline cores.~152 °CExtrapolated from CCDC 2093198 [2]Lower lattice energy improves organic solubility; lack of H-bond donor alters target pocket orientation.
1-Alkyl (e.g., 1-Ethyl) Hydrophobic packing; triazole N2/N3 act as isolated H-bond acceptors.127–128 °CCCDC 1994548 [3]Highly lipophilic; coordinates with targets via hydrophobic pockets (e.g., BRPF1 bromodomain, PDB: 5C89) [4].

Mechanistic Insight: The bare triazole nitrogens (N2 and N3) in the core act as potent hydrogen bond acceptors. In in silico models of GPR55 activation, these nitrogens coordinate directly with the K2.60 residue [5]. When the 1-carboxylic acid is present, the dominant O−H⋅⋅⋅O dimerization in the solid state must be broken during dissolution, which requires higher desolvation energy but allows for highly specific, directional hydrogen bonding with target proteins (such as the backbone NH of target kinases or GPCRs) once in solution.

Experimental Methodology: Synthesis & Crystallization

To generate self-validating crystallographic data, the synthesis and subsequent crystallization must be tightly controlled. The following protocol outlines the generation of X-ray quality crystals for the 1-carboxylic acid derivative.

Phase A: Annulation and Hydrolysis

Causality: Direct cyclization to the carboxylic acid often yields amorphous precipitates due to rapid, uncontrolled hydrogen-bond formation. We synthesize the ethyl ester first to control the kinetics, followed by alkaline hydrolysis.

  • Hydrazone Formation: React 2-hydrazinylquinoline (1.0 eq) with ethyl 2-chloro-2-oxoacetate (1.2 eq) in anhydrous THF at 0 °C to form the corresponding hydrazide intermediate.

  • Cyclization: Add polyphosphoric acid (PPA) and heat to 130 °C for 4 hours. Why PPA? PPA acts as both a dehydrating agent and a solvent, promoting the electrophilic annulation of the triazole ring without degrading the ester [2].

  • Hydrolysis: Isolate the ethyl [1,2,4]triazolo[4,3-a]quinoline-1-carboxylate. Suspend in a 1:1 mixture of Ethanol/1M NaOH and reflux for 2 hours.

  • Acidification: Cool the mixture and carefully acidify with 1M HCl to pH 3. The [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid will precipitate as a crude white/pale solid. Wash with cold distilled water to remove inorganic salts.

Phase B: Controlled Crystallization & XRD Analysis

Causality: To resolve the O−H⋅⋅⋅O dimers via X-ray diffraction, the lattice must form under thermodynamic control. Rapid precipitation traps solvent molecules, leading to twinning or disordered lattices.

  • Solvent Selection: Dissolve the crude acid in a 1:1 mixture of Acetonitrile (MeCN) and Methanol (MeOH). The MeOH solvates the carboxylic acid, while MeCN provides a highly volatile component to drive slow supersaturation.

  • Slow Evaporation: Place the solution in a loosely capped vial (pierced septum) at 20 °C in a vibration-free environment for 5–7 days.

  • Diffraction Setup: Mount a colorless, block-shaped crystal on a glass fiber. Collect data using a CCD area detector diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Why Mo K α ? Molybdenum radiation minimizes absorption artifacts in densely packed aromatic systems compared to Cu K α , yielding higher resolution data for the triazole core.

Workflow N1 2-Hydrazinylquinoline + Ester Electrophile N2 Annulation (PPA, 130°C) N1->N2 N3 1-Carboxylate Ester (Kinetic Control) N2->N3 N4 Alkaline Hydrolysis & Acidification (pH 3) N3->N4 N5 1-Carboxylic Acid (Crude Precipitate) N4->N5 N6 Slow Evaporation (MeCN/MeOH, 20°C) N5->N6 N7 Single-Crystal XRD (Mo Kα, CCD) N6->N7

Step-by-step synthetic and crystallographic workflow for [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid.

Structural Dynamics & Target Binding Implications

When comparing the 1-carboxylic acid to 1-alkyl derivatives (such as the 1-ethyl variant found in PDB: 5C89[4]), the structural divergence is profound.

In the 1-alkyl derivatives, the lack of a hydrogen-bond donor forces the molecule to rely on the extended π -system of the quinoline core for intermolecular stabilization. This makes 1-alkyl derivatives highly suited for biological targets with deep, hydrophobic binding pockets. For instance, in the BRPF1 bromodomain complex, the 1-ethyl-[1,2,4]triazolo[4,3-a]quinoline derivative buries its quinoline core into the hydrophobic cavity, while the triazole nitrogens coordinate with structural water molecules [4].

Conversely, the 1-carboxylic acid derivative introduces a strong, localized dipole and a bipartite hydrogen-bonding motif. In a biological setting, the deprotonated carboxylate (at physiological pH 7.4) acts as a powerful anchor for basic residues (e.g., Arginine or Lysine). This completely alters the binding trajectory, pulling the triazole core toward the solvent-exposed regions of a receptor rather than burying it in a lipophilic cleft.

Interactions Core [1,2,4]Triazolo[4,3-a]quinoline Core Acid 1-Carboxylic Acid Substitution Core->Acid Ester 1-Ester/Alkyl Substitution Core->Ester Dimer Solid State: Strong O-H···O Dimerization Acid->Dimer Target1 Target Binding: Salt Bridges / H-Bond Anchoring Acid->Target1 PiStack Solid State: π-π Stacking Dominant Ester->PiStack Target2 Target Binding: Hydrophobic Pocket Insertion Ester->Target2

Divergent solid-state packing and target binding pathways based on 1-position substitution.

Conclusion

For researchers developing novel therapeutics based on the [1,2,4]triazolo[4,3-a]quinoline architecture, the choice of the 1-position substituent is not merely a steric consideration—it is a fundamental crystallographic and thermodynamic pivot. The 1-carboxylic acid variant offers robust hydrogen-bonding capabilities and high thermal stability (m.p. >260 °C), making it ideal for targeting solvent-accessible, polar receptor domains, whereas its ester and alkyl analogs are better suited for lipophilic pocket insertion.

References

  • Albright, J. D., & Moran, D. B. (1974). Certain s-triazolo (4,3-a)quinolines as agents for... US Patent 3839569A.
  • Antonov, A. V., et al. (2021). Electrophilically Activated Nitroalkanes in Double Annulation of[1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings. Molecules, 26(18), 5652. Retrieved from[Link]

  • Antonov, A. V., et al. (2020). Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity. PMC. Retrieved from[Link]

  • National Center for Biotechnology Information. (2015). 5C89: Crystal structure of the human BRPF1 bromodomain in complex with 917. Retrieved from[Link]

  • Kotsikorou, E., et al. (2011). Identification of the GPR55 Agonist Binding Site Using a Novel Set of High Potency GPR55 Selective Ligands. PMC. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal ofTriazolo[4,3-a]quinoline-1-carboxylic acid

A Researcher's Guide to the Proper Disposal of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop; it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Proper Disposal of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop; it is a critical component of the entire lifecycle of the chemical compounds we synthesize and study. This guide provides a comprehensive framework for the safe and compliant disposal of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid.

Given that a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this protocol is built upon established principles of chemical safety, drawing from the known hazards of its constituent functional groups: the quinoline core, the triazole ring, and the carboxylic acid moiety.[1][2][4] This document is intended to supplement, not replace, your institution's official Chemical Hygiene Plan (CHP) and the direct guidance of your Environmental Health and Safety (EHS) department. [5][6][7]

Foundational Principle: Hazard Assessment & Characterization

Before any disposal actions are taken, a thorough hazard assessment is mandatory. In the absence of specific toxicological data for[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid, we must infer its potential hazards based on its chemical structure.

  • Quinoline Derivatives: The quinoline core is a known structural alert. Many quinoline-based compounds are recognized for their potential toxicity, including being harmful if swallowed, and are suspected of causing genetic defects.[1][2][8] They are often classified as toxic to aquatic life with long-lasting effects.[8][9]

  • Triazole Derivatives: Triazole compounds can exhibit a range of toxicities. Some are known skin and eye irritants, while others may be harmful if swallowed or inhaled.[10][11] Certain triazoles are also suspected of reproductive toxicity.[9]

  • Carboxylic Acids: The carboxylic acid group imparts acidic properties. While not a strong acid, it can cause skin and eye irritation and will react with bases.[4][12]

Based on this analysis, all waste containing this compound must be treated as hazardous waste . It should never be disposed of down the sanitary sewer or in regular trash.[2][3]

Summary of Anticipated Hazards
Hazard Category GHS Classification (Anticipated) Rationale & Precaution
Acute Toxicity, Oral Category 3 or 4Harmful or Toxic if swallowed.[1][8] Avoid ingestion.
Skin/Eye Irritation Category 2Causes skin and serious eye irritation.[10][12] Wear appropriate PPE.
Germ Cell Mutagenicity Category 2 (Suspected)Suspected of causing genetic defects based on the quinoline moiety.[8]
Reproductive Toxicity Category 2 (Suspected)Suspected of damaging fertility or the unborn child based on triazole analogs.[9]
Aquatic Toxicity Acute/Chronic Category 2Toxic to aquatic life with long-lasting effects.[8][9] Prevent release to the environment.

Procedural Workflow: From Bench to Final Disposal

The following step-by-step workflow ensures that waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always wear the appropriate PPE.[1][2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes or dust.[1]

  • Lab Coat: A standard laboratory coat protects skin and clothing.[2]

  • Respiratory Protection: Conduct all work in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[13]

  • Solid Waste:

    • Place all solid waste, including residual powder, contaminated weighing boats, filter paper, and contaminated PPE (like gloves), into a designated, sealable, and clearly labeled hazardous waste container.[1][2]

    • Avoid generating dust during transfers.[1]

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Do Not mix this waste stream with strong acids, bases, or oxidizing agents.

  • Contaminated Labware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol).

    • The first rinse must be collected as hazardous liquid waste.[2] Subsequent rinses can be managed according to your institution's EHS guidelines.

Step 3: Labeling and Storage

All hazardous waste containers must be managed in accordance with EPA and OSHA regulations.[6]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ".[2]

  • Contents: Clearly list the full chemical name: "[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid".

  • Composition: List all solvents and their approximate concentrations in the container.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area or central accumulation area, away from incompatible materials.[13]

Step 4: Spill Management

In the event of a spill, remain calm and follow your laboratory's established emergency procedures.[3]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control & Contain: Wearing appropriate PPE, prevent the spread of the spill.

    • For solid spills , carefully sweep or scoop the material to avoid creating dust.[2]

    • For liquid spills , use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[2][4]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[2][8]

  • Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.

Step 5: Final Disposal Pathway

The ultimate disposal of this hazardous waste must be handled by professionals.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup of the hazardous waste container.

  • Professional Disposal: The waste will be transported by a licensed carrier to an approved Treatment, Storage, and Disposal Facility (TSDF).[14] These facilities typically use high-temperature incineration to destroy the hazardous compound.[1]

Disposal Decision Workflow

This diagram outlines the critical decision-making process for the proper disposal of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid waste.

G Disposal Workflow for [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid start_node Waste Generation (Solid, Liquid, or Contaminated Labware) ppe_node Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start_node->ppe_node decision_node Is the waste solid or liquid? ppe_node->decision_node solid_waste_node Step 2a: Collect in 'Hazardous Solid Waste' Container decision_node->solid_waste_node Solid liquid_waste_node Step 2b: Collect in 'Hazardous Liquid Waste' Container (Including first rinsate) decision_node->liquid_waste_node Liquid label_node Step 3: Label Container Correctly - 'HAZARDOUS WASTE' - Full Chemical Name & Components solid_waste_node->label_node liquid_waste_node->label_node store_node Step 4: Store in Designated Satellite Accumulation Area label_node->store_node end_node Step 5: Contact EHS for Pickup & Professional Disposal store_node->end_node

Caption: A flowchart detailing the step-by-step process for safe waste disposal.

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Central Drug House. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • University of Michigan. (n.d.). EPA Hazardous Waste Codes - Environment Safety Division.
  • BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1H-1,2,4-Triazole-3-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole.

Sources

Handling

A Senior Application Scientist's Guide to HandlingTriazolo[4,3-a]quinoline-1-carboxylic acid

A Senior Application Scientist's Guide to Handling[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid This guide provides essential safety and logistical information for the handling and disposal of[1][2][3]Triazolo[4,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Handling[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid

This guide provides essential safety and logistical information for the handling and disposal of[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following protocols are synthesized from the hazard profiles of its core structural motifs: the triazole ring, the quinoline ring system, and the carboxylic acid functional group. This document is intended for use by trained researchers, scientists, and drug development professionals. A thorough, lab-specific risk assessment must be conducted before any handling.

Hazard Assessment by Structural Analogy

The operational plan for handling this compound is predicated on an understanding of its potential hazards, inferred from its constituent parts.

  • [1][2][3]Triazole Core: The triazole ring system is a common feature in pharmacologically active compounds. Some substituted triazoles are classified as reproductive toxicants, suspected of damaging fertility or the unborn child.[4][5] Therefore, this compound should be handled with appropriate caution, especially by researchers of child-bearing potential.

  • Quinoline Substructure: Quinoline derivatives can act as skin, eye, and respiratory irritants.[6][7]

  • Carboxylic Acid Group: This functional group imparts acidic properties. While likely a weak acid, it can be corrosive and should not be stored in metal cabinets.[2] It will react with bases, a fact to consider for both storage and decontamination.[2]

  • Physical Form: As a solid powder, the primary exposure risks are inhalation of airborne particles and dermal contact.[8] Fine powders can be easily aerosolized, especially by static electricity or turbulent airflow.[3]

Based on this analysis,[1][2][3]Triazolo[4,3-a]quinoline-1-carboxylic acid should be treated as a hazardous powder that is a potential skin, eye, and respiratory irritant, with a suspected risk of reproductive toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE must be tailored to the specific procedure being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesFastened lab coat, closed-toe shoesNot generally required
Weighing & Aliquoting Chemical safety gogglesDouble-glove with nitrile glovesFastened lab coat, disposable sleevesRequired: Work within a certified chemical fume hood or ventilated balance enclosure.[3][8]
Solubilization & Dilution Chemical safety goggles and face shield (due to splash risk)Nitrile glovesFastened lab coatRequired: Work within a certified chemical fume hood.[9]
Large-Scale Handling (>1g) Chemical safety goggles and face shieldImpervious gloves (e.g., nitrile)Chemical-resistant apron over lab coat, bootsRequired: Work within a certified chemical fume hood.

Operational & Handling Plan

Adherence to a strict, step-by-step operational plan is critical for mitigating the risks associated with handling this powdered compound.

Designated Work Area & Preparation
  • Designate an Area: All work with the solid compound must be performed in a designated area within a certified chemical fume hood.[1][10] Label this area clearly.

  • Surface Protection: Line the work surface of the fume hood with absorbent, leak-proof bench paper.[1] This simplifies cleanup in case of a small spill.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood. Use disposable items where possible to minimize cross-contamination.[3]

Weighing the Compound (Tare Method)

The "Tare Method" is the preferred technique as it minimizes the time the compound is openly handled and prevents contamination of the analytical balance.[3]

  • Pre-Weigh Container: Place a lidded container (e.g., a vial) on the analytical balance and press the "tare" or "zero" button.

  • Transfer to Hood: Move the tared, lidded container to the designated area inside the chemical fume hood.

  • Aliquot Compound: Carefully add the powdered compound to the container. Use anti-static tools if the powder is prone to scattering.[1][3]

  • Seal and Weigh: Securely close the lid of the container.

  • Final Weighing: Move the sealed container back to the balance to obtain the final weight.

  • Return to Hood: All subsequent manipulations, such as solubilization, must be performed within the fume hood.[3]

G cluster_prep Preparation cluster_weigh Weighing (Tare Method) cluster_handle Handling prep1 1. Designate & Prep Fume Hood prep2 2. Gather All Equipment & Waste prep1->prep2 weigh1 3. Tare Lidded Vial on Balance prep2->weigh1 weigh2 4. Add Powder to Vial (Inside Hood) weigh1->weigh2 weigh3 5. Seal Vial & Weigh on Balance weigh2->weigh3 handle1 6. Return Sealed Vial to Hood weigh3->handle1 handle2 7. Perform Solubilization (Inside Hood) handle1->handle2

Caption: Workflow for Safely Weighing and Handling the Compound.

Decontamination & Disposal Plan

Proper waste management is a critical component of laboratory safety.

Work Area Decontamination
  • Initial Wipe-Down: After handling is complete, carefully wipe down all surfaces and equipment within the fume hood using a cloth dampened with a suitable solvent that can dissolve the compound.[3]

  • Soap and Water: Follow the solvent wipe with a second cleaning using soap and water.[9]

  • Dispose of Liners: The disposable bench liner should be carefully folded inward and placed in the solid chemical waste container.

Waste Disposal

All waste must be disposed of in accordance with federal, state, and local environmental regulations.[9] Do not pour any waste down the drain.

  • Contaminated PPE & Consumables: All gloves, disposable sleeves, weigh papers, and other contaminated items must be placed in a clearly labeled, sealed bag for solid hazardous waste.[11]

  • Bulk/Unused Compound: The compound should be dissolved or mixed with a combustible solvent and disposed of through a licensed chemical incinerator equipped with an afterburner and scrubber.[9]

  • Empty Containers: Rinse the empty container three times with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.

G cluster_waste_type cluster_disposal_path start Waste Generated ppe Contaminated PPE (Gloves, Liners, etc.) start->ppe bulk Unused/Bulk Solid Compound start->bulk empty Empty Original Container start->empty solid_waste Seal in Labeled Bag for Solid Hazardous Waste ppe->solid_waste incinerate Dissolve in Combustible Solvent for Incineration bulk->incinerate rinse Triple-Rinse with Solvent empty->rinse liquid_waste Collect Rinsate for Liquid Hazardous Waste rinse->liquid_waste Rinsate

Caption: Waste Disposal Decision Pathway.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spill: For a small spill inside a fume hood, wet the powder with a suitable solvent and wipe it up with absorbent material.[11] Place all cleanup materials in a sealed container for hazardous waste disposal.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational and Environmental Safety Office. [URL: https://oeso.duhs.duke.edu/sites/default/files/guideline_for_toxic_powders.pdf]
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.com/msds/ref/carboxylicacid.html]
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. BenchChem. [URL: https://www.benchchem.com/product/bchm1809-89-5/sds]
  • Toxic Powder Weighing. Weill Cornell Medicine Environmental Health and Safety. [URL: https://ehs.weill.cornell.edu/sites/default/files/toxic_powder_weighing.pdf]
  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety. [URL: https://www.ehs.ucsb.
  • SAFETY DATA SHEET - (±)-Indoline-2-carboxylic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GS/GS/MSDS/I0394-US-EN.pdf]
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Austin, Texas Materials Institute. [URL: https://www.tmi.utexas.edu/wp-content/uploads/2020/07/SOP-Nanoparticle-Handling-2020.pdf]
  • Powder Handling. AirClean Systems. [URL: https://www.aircleansystems.com/powder-handling.htm]
  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene. [URL: https://www.chemscene.
  • Safety equipment, PPE, for handling acids. Quicktest. [URL: https://www.gold-testing.co.uk/safety-equipment-for-handling-acids.html]
  • Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/34419m.pdf]
  • SAFETY DATA SHEET - 1H-1,2,4-Triazole-3-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC42141_SDS.pdf]
  • SAFETY DATA SHEET - Quinoline-5-carboxylic acid, 97%. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC43534_SDS.pdf]
  • SAFETY DATA SHEET - 6-Quinolinecarboxylic acid. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/a8056]
  • Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of[1][2][9]triazoloquinoline Derivatives. Bentham Science Publishers. [URL: https://www.benthamscience.com/journal/abstract.php?journalID=coc&articleID=196881]

  • Triazoloquinolines I: Synthetic Methods and Pharmacological Properties of[1][2][9]triazoloquinoline Derivatives. Open University of Catalonia. [URL: https://biblioteca.ouci.es/cgi-bin/koha/opac-detail.pl?biblionumber=557375]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5242-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDU4MDB8YXBwbGljYXRpb24vcGRmfGg1Ni9oZTUvOTQxNDgyMDU3MjQ0Ni5wZGZ8YWQ5M2U5ZTU2OGI3ZjQ2YzYxZDIxY2Y0YjU1ZjkxMzM4ZDA4Y2JhM2Y2NzEwY2RlZTE1MjQzM2VlM2I2YmQ5Yg]
  • 1,2,4-Triazole - SAFETY DATA SHEET. Columbus Chemical Industries, Inc. [URL: https://www.columbuschemical.com/MSDS/5907.pdf]
  • 7-chloro-5-phenyl-[1][2][3]triazolo[4,3-a]quinoline | CAS 57698-44-9 GHS SDS. XiXisys.com. [URL: https://www.xixisys.com/57698-44-9/sds_ghs_en/]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Dove Medical Press. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857509/]
  • [1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/]

  • Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. IISTE. [URL: https://www.iiste.org/Journals/index.php/CMR/article/view/28475]
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